Pyrene-PEG5-biotin
Description
Structure
2D Structure
Properties
Molecular Formula |
C39H50N4O8S |
|---|---|
Molecular Weight |
734.9 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pyrene-1-carboxamide |
InChI |
InChI=1S/C39H50N4O8S/c44-34(7-2-1-6-33-37-32(26-52-33)42-39(46)43-37)40-14-16-47-18-20-49-22-24-51-25-23-50-21-19-48-17-15-41-38(45)31-13-11-29-9-8-27-4-3-5-28-10-12-30(31)36(29)35(27)28/h3-5,8-13,32-33,37H,1-2,6-7,14-26H2,(H,40,44)(H,41,45)(H2,42,43,46)/t32-,33-,37-/m0/s1 |
InChI Key |
ODIVXJVCOCDDJO-BMQPFVSWSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCNC(=O)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCNC(=O)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)NC(=O)N2 |
Origin of Product |
United States |
Foundational & Exploratory
What are the properties of Pyrene-PEG5-biotin?
A Technical Guide to Pyrene-PEG5-biotin: Properties and Applications
For researchers, scientists, and drug development professionals, this compound is a versatile molecule that combines the fluorescent properties of pyrene with the high-affinity binding of biotin, connected by a flexible polyethylene glycol (PEG) spacer. This guide provides an in-depth look at its chemical and physical properties, alongside detailed experimental protocols for its application in various research contexts.
Core Properties of this compound
This compound is a heterobifunctional molecule designed for fluorescence-based detection and biotin-based affinity capture of biological molecules. The pyrene moiety serves as a fluorescent probe, while the biotin group allows for strong and specific binding to streptavidin and avidin. The PEG5 linker enhances solubility in aqueous solutions and provides a flexible spacer arm to minimize steric hindrance.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in Table 1. It is important to note that while the molecular formula and weight are specific to the PEG5 variant, some spectroscopic properties are based on data for similar Pyrene-PEG-biotin compounds or the pyrene fluorophore itself, as specific data for the PEG5 conjugate is not always available.
| Property | Value | Source |
| Molecular Formula | C39H50N4O8S | --INVALID-LINK-- |
| Molecular Weight | ~734.9 g/mol | --INVALID-LINK-- |
| Purity | >95% | --INVALID-LINK-- |
| Excitation Wavelength (λex) | ~339 nm | (for Pyrene-PEG-Biotin) |
| Emission Wavelength (λem) | ~384 nm | (for Pyrene-PEG-Biotin) |
| Fluorescence Quantum Yield (ΦF) | ~0.32 | (for pyrene)[1] |
| Biotin-Streptavidin Dissociation Constant (Kd) | ~10⁻¹⁴ - 10⁻¹⁵ M | [2][3] |
| Storage Conditions | -20°C, protected from light | --INVALID-LINK-- |
| Solubility | Soluble in DMSO, DMF, and aqueous buffers | --INVALID-LINK-- |
Molecular Structure and Functional Relationships
The structure of this compound is designed for multifunctionality. The logical relationship between its constituent parts is illustrated in the diagram below.
Experimental Protocols
General Synthesis of this compound
Materials:
-
1-Pyrenecarboxylic acid
-
Amine-PEG5-biotin
-
Coupling agents (e.g., EDC/NHS or HATU)
-
Anhydrous DMF or DMSO
-
Reaction vessel
-
Purification system (e.g., HPLC)
Methodology:
-
Dissolve 1-pyrenecarboxylic acid in anhydrous DMF.
-
Add the coupling agents (e.g., EDC and NHS) to the solution to activate the carboxylic acid group.
-
In a separate vessel, dissolve Amine-PEG5-biotin in anhydrous DMF.
-
Add the Amine-PEG5-biotin solution to the activated pyrenecarboxylic acid solution.
-
Allow the reaction to proceed at room temperature for several hours to overnight, with stirring.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, purify the product using reverse-phase HPLC to isolate this compound.
-
Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.
The following diagram illustrates the general workflow for the synthesis.
References
An In-depth Technical Guide to the Synthesis and Chemical Structure of Pyrene-PEG5-biotin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, chemical structure, and applications of Pyrene-PEG5-biotin, a versatile heterobifunctional molecule. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in utilizing this fluorescent and biotinylated polyethylene glycol (PEG) linker in their work.
Chemical Structure and Properties
This compound is a molecule that combines the unique properties of a pyrene fluorescent tag, a hydrophilic pentaethylene glycol (PEG5) spacer, and a high-affinity biotin moiety.[1] The pyrene group serves as a fluorescent probe, allowing for sensitive detection in various assays. The PEG5 linker enhances the molecule's solubility in aqueous solutions and provides a flexible spacer to minimize steric hindrance between the pyrene and biotin functionalities.[1] The biotin group enables strong and specific binding to avidin and streptavidin, making it an invaluable tool for affinity-based applications.
The key features of this compound include:
-
Pyrene Fluorophore: Provides a strong blue fluorescence emission, ideal for sensitive detection and imaging.
-
PEG5 Spacer: A five-unit polyethylene glycol chain that increases hydrophilicity and reduces aggregation.
-
Biotin Tag: Allows for high-affinity binding to streptavidin and avidin.[1]
-
Heterobifunctional Nature: Enables the connection of a fluorescent reporter to a biological target through the biotin-streptavidin interaction.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₃₉H₅₀N₄O₈S | [2] |
| Molecular Weight | 734.9 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Purity | >95% or >97% (as specified by vendor) | [1][2] |
| Solubility | Soluble in DMSO, DMF, and aqueous buffers | [4] |
| Storage | -20°C, protected from light | [3] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of key intermediates followed by their conjugation. A plausible and common synthetic route is a three-step process:
-
Synthesis of Pyrene-PEG5-amine: This involves the reaction of a pyrene derivative with an amino-terminated PEG5.
-
Synthesis of Biotin-NHS ester: Activation of the carboxylic acid group of biotin with N-hydroxysuccinimide (NHS) to form a reactive ester.
-
Coupling of Pyrene-PEG5-amine and Biotin-NHS ester: The final step where the amine group of the pyrene-PEG intermediate reacts with the NHS ester of biotin to form a stable amide bond.
Experimental Protocols
Step 1: Synthesis of Pyrene-PEG5-amine
This protocol describes the synthesis of the amine-terminated pyrene-PEG intermediate.
Materials:
-
1-Pyrenebutanoic acid succinimidyl ester
-
Amino-PEG5-amine (H₂N-(CH₂CH₂)₅-NH₂)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Diethyl ether
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)
Procedure:
-
Dissolve 1-Pyrenebutanoic acid succinimidyl ester in anhydrous DMF.
-
In a separate flask, dissolve a 10-fold molar excess of Amino-PEG5-amine in anhydrous DMF.
-
Slowly add the solution of 1-Pyrenebutanoic acid succinimidyl ester to the Amino-PEG5-amine solution with stirring at room temperature.
-
Add triethylamine (2 equivalents) to the reaction mixture to act as a base.
-
Allow the reaction to proceed overnight at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
After the reaction is complete (monitored by TLC), remove the DMF under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Collect the precipitate by filtration and wash with diethyl ether.
-
Purify the crude Pyrene-PEG5-amine by silica gel column chromatography using a dichloromethane/methanol gradient to isolate the monosubstituted product.
-
Evaporate the solvent from the collected fractions to obtain the pure Pyrene-PEG5-amine.
-
Characterize the product by ¹H NMR and mass spectrometry.
Step 2: Synthesis of Biotin-NHS ester
This protocol details the activation of biotin to its N-hydroxysuccinimide ester.
Materials:
-
D-Biotin
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Disuccinimidyl carbonate (DSC)
-
Anhydrous Dimethylformamide (DMF)
-
Isopropanol
Procedure:
-
Dissolve D-Biotin and N-Hydroxysuccinimide in anhydrous DMF.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Disuccinimidyl carbonate (DSC) to the solution.[5][6]
-
Stir the reaction mixture at room temperature overnight.[5] A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.
-
If using DCC, filter off the DCU precipitate.
-
Remove the DMF under reduced pressure.
-
Recrystallize the crude product from hot isopropanol to obtain pure Biotin-NHS ester as a white solid.[6]
-
Characterize the product by melting point and ¹H NMR.
Step 3: Coupling of Pyrene-PEG5-amine and Biotin-NHS ester
This is the final step to produce this compound.
Materials:
-
Pyrene-PEG5-amine (from Step 1)
-
Biotin-NHS ester (from Step 2)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Diethyl ether
-
Dialysis membrane (e.g., 1 kDa MWCO) or size-exclusion chromatography media
Procedure:
-
Dissolve Pyrene-PEG5-amine in anhydrous DMF.
-
Add a 1.2-fold molar excess of Biotin-NHS ester to the solution.
-
Add triethylamine (2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the DMF under reduced pressure.
-
Precipitate the crude product with cold diethyl ether.
-
Purify the final product by dialysis against deionized water to remove unreacted biotin-NHS and other small molecule impurities, followed by lyophilization. Alternatively, purification can be achieved by size-exclusion chromatography.
-
Characterize the final product, this compound, by ¹H NMR, mass spectrometry, and HPLC to confirm its purity.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound. Please note that specific yields may vary depending on the reaction scale and purification methods.
| Step | Reaction | Typical Yield | Purity |
| 1 | Synthesis of Pyrene-PEG5-amine | 60-80% | >95% |
| 2 | Synthesis of Biotin-NHS ester | >90% | >98%[5] |
| 3 | Coupling of Pyrene-PEG5-amine and Biotin-NHS ester | 70-90% | >95% |
| Overall | Overall Synthesis | 40-65% | >95% |
Applications and Experimental Workflows
This compound is a versatile tool with applications in various research areas, including:
-
Fluorescent Labeling: The pyrene moiety allows for the fluorescent labeling of biomolecules.
-
Affinity Purification: The biotin tag enables the capture and purification of target molecules using streptavidin-coated supports.
-
Bioassays and Imaging: Used in fluorescence-based assays and cellular imaging experiments.
-
PROTACs: As a linker in Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of target proteins.[7]
Signaling Pathway: PROTAC-Mediated Protein Degradation
This compound can be used as a component of a PROTAC, a heterobifunctional molecule that brings a target protein and an E3 ubiquitin ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7][8]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow: Fluorescent Detection of Streptavidin
This workflow illustrates a common application of this compound in a fluorescence-based assay to detect the presence of streptavidin.
Caption: Workflow for streptavidin detection.
Conclusion
This compound is a powerful and versatile chemical probe for a wide range of applications in biological research and drug development. Its unique combination of a fluorescent reporter, a hydrophilic spacer, and a high-affinity tag makes it an indispensable tool for researchers. This guide has provided a detailed overview of its synthesis and potential applications, offering a solid foundation for its use in the laboratory.
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. nanocs.net [nanocs.net]
- 4. creativepegworks.com [creativepegworks.com]
- 5. Synthesis of Biotin Tagged Chemical Cross-linkers and Their Applications for Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. glpbio.com [glpbio.com]
- 8. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
Unveiling the Core: A Technical Guide to the Pyrene Fluorophore in Pyrene-PEG5-biotin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental principles and practical applications of the pyrene fluorophore as the core component of the Pyrene-PEG5-biotin probe. This versatile molecule combines the sensitive fluorescent properties of pyrene with the high-affinity binding of biotin, offering a powerful tool for a range of life science applications. This document provides a comprehensive overview of its photophysical properties, detailed experimental protocols, and visual representations of its utility in biological assays.
The Heart of the Matter: The Pyrene Fluorophore
Pyrene is a polycyclic aromatic hydrocarbon renowned for its unique and environmentally sensitive fluorescence characteristics. Its utility as a molecular probe stems from two key photophysical phenomena: monomer emission and excimer formation.
Monomer Emission: A single, excited pyrene molecule (monomer) exhibits a characteristic fluorescence emission spectrum with distinct vibronic bands. The ratio of the intensities of these bands, particularly the first (I₁) and third (I₃) peaks, is highly sensitive to the polarity of the local microenvironment. This property allows researchers to probe changes in the hydrophobicity of a protein's surface or the environment of a binding pocket.
Excimer Formation: When two pyrene molecules are in close proximity (approximately 3-4 Å) and one is in an excited state, they can form a transient excited-state dimer known as an excimer. This excimer fluoresces at a much longer wavelength (typically around 480 nm) and is characterized by a broad, featureless emission spectrum. The appearance and intensity of this excimer emission serve as a "molecular ruler," providing a direct measure of intramolecular or intermolecular distances.[1]
The Complete Probe: this compound
This compound is a heterobifunctional molecule that elegantly couples the pyrene fluorophore to a biotin moiety through a polyethylene glycol (PEG) spacer.[2][3] This design offers several advantages:
-
Fluorescent Reporter: The pyrene group provides the fluorescent signal for detection and quantification.[2]
-
High-Affinity Targeting: The biotin group allows for specific and strong binding to avidin and streptavidin, which are commonly used in various biological assays.[2][3]
-
Enhanced Solubility and Reduced Steric Hindrance: The hydrophilic PEG5 spacer improves the water solubility of the otherwise hydrophobic pyrene and provides a flexible linker that minimizes steric hindrance between the pyrene/biotin and their respective binding partners.[2][3]
Quantitative Photophysical Properties of Pyrene
The following table summarizes the key quantitative photophysical properties of the pyrene fluorophore, which are essential for designing and interpreting fluorescence-based experiments.
| Property | Value | Conditions |
| Monomer Excitation Maximum | ~336 - 345 nm | Dependent on solvent and conjugation |
| Monomer Emission Maxima | Vibronic peaks at ~375, 379, 385, 395, and 410 nm | In non-polar solvents |
| Excimer Emission Maximum | ~480 nm | Broad, featureless peak |
| Quantum Yield | 0.32 - 0.65 | Varies with solvent and conjugation |
| Fluorescence Lifetime | 100 - 450 ns | Dependent on environment and quenching |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
General Considerations for Fluorescence Measurements
-
Solvent Preparation: Use high-purity, spectroscopy-grade solvents to minimize background fluorescence. For aqueous buffers, ensure they are freshly prepared and filtered (0.22 µm filter) to remove particulates that can cause light scattering.
-
Cuvette Handling: Use quartz cuvettes for UV-range excitation. Ensure cuvettes are scrupulously clean to avoid interfering signals.
-
Instrument Settings: Optimize excitation and emission wavelengths, slit widths, and photomultiplier tube (PMT) voltage for the specific experiment to maximize signal-to-noise ratio and avoid detector saturation.[4]
-
Controls: Always include appropriate controls, such as a buffer blank, a sample with an unlabeled biotinylated molecule, and a sample with a non-biotinylated pyrene derivative, to account for background fluorescence and non-specific interactions.
Protocol: Streptavidin-Biotin Binding Assay Using this compound
This protocol details a fluorescence titration experiment to determine the binding affinity of this compound to streptavidin.
Materials:
-
This compound
-
Streptavidin
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrofluorometer with temperature control
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Prepare a 1 mg/mL (approximately 18.8 µM) stock solution of streptavidin in PBS. Determine the precise concentration by measuring the absorbance at 280 nm.
-
-
Working Solution Preparation:
-
Dilute the this compound stock solution in PBS to a final concentration of 1 µM.
-
Prepare a series of dilutions of the streptavidin stock solution in PBS.
-
-
Fluorescence Titration:
-
To a quartz cuvette, add the 1 µM this compound solution.
-
Place the cuvette in the spectrofluorometer and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Record the initial fluorescence emission spectrum of the this compound solution (Excitation: 345 nm, Emission scan: 360-550 nm).
-
Incrementally add small aliquots of the streptavidin solution to the cuvette, mixing gently after each addition.
-
After each addition, allow the solution to equilibrate for 2-5 minutes and then record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Monitor the change in pyrene monomer fluorescence intensity (e.g., at 375 nm) or the appearance of excimer fluorescence (if applicable) as a function of streptavidin concentration.
-
Correct the fluorescence intensity for dilution at each titration point.
-
Plot the change in fluorescence intensity against the streptavidin concentration.
-
Fit the resulting binding curve to an appropriate binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).[3][5]
-
Protocol: Labeling a Protein with this compound (via NHS ester chemistry)
While this compound itself does not have a reactive group for direct protein labeling, a common strategy is to use a derivative such as Pyrene-PEG-NHS ester to label the protein with the pyrene-PEG moiety first, followed by biotinylation if required, or to use a biotinylated protein and detect it with a pyrene-labeled streptavidin. For the purpose of this guide, we will outline a general protocol for labeling a protein with a generic Biotin-PEG-NHS ester, which can then be detected using a pyrene-labeled streptavidin.
Materials:
-
Protein of interest with available primary amines (e.g., lysine residues)
-
Biotin-PEG-NHS ester
-
Amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
DMSO or DMF
-
Desalting column
Procedure:
-
Protein Preparation:
-
Biotinylation Reagent Preparation:
-
Labeling Reaction:
-
Purification:
-
Remove the unreacted biotinylation reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.[6]
-
-
Characterization:
-
Determine the degree of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or a similar method.
-
Visualizing Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling principles related to the use of this compound.
Caption: Experimental workflow for a streptavidin-biotin binding assay.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. Fitting binding of fluorescent ligands - FAQ 1725 - GraphPad [graphpad.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
The Strategic Role of the PEG5 Spacer in Pyrene-PEG5-biotin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrene-PEG5-biotin is a heterobifunctional molecule meticulously designed for advanced applications in biological research and drug development. This guide delves into the critical role of its central component, the polyethylene glycol (PEG) spacer of five units (PEG5), in modulating the molecule's overall function. The pyrene moiety serves as a robust fluorescent probe, while biotin provides a high-affinity tag for streptavidin-based detection and purification systems. The PEG5 spacer, however, is not a mere linker; it is a strategic element that dictates the solubility, biocompatibility, and accessibility of the terminal functional groups, thereby significantly influencing experimental outcomes. This document provides a comprehensive overview of the physicochemical properties, experimental applications, and the profound impact of the PEG5 spacer on the utility of this compound as a versatile tool in modern bioscience.
Introduction to this compound
This compound is a versatile chemical probe that integrates three key functional components:
-
Pyrene: A polycyclic aromatic hydrocarbon that exhibits strong blue fluorescence.[1] Its fluorescence is highly sensitive to the local environment, making it an excellent probe for studying molecular interactions and conformations.[1]
-
Biotin: A vitamin with an exceptionally high affinity for streptavidin and avidin proteins.[2][3] This interaction is one of the strongest non-covalent bonds known in nature and is widely exploited for affinity capture, purification, and detection.[2][3]
-
PEG5 Spacer: A five-unit polyethylene glycol chain that covalently links the pyrene and biotin moieties. This hydrophilic spacer plays a crucial role in the molecule's overall performance.[4]
The synergy of these components makes this compound a powerful tool for a range of applications, including fluorescent labeling, affinity purification, bioassays, and imaging experiments.[4]
The Pivotal Role of the PEG5 Spacer
The inclusion of a PEG spacer, specifically a five-unit chain, is a deliberate design choice that imparts several advantageous properties to the this compound molecule.
Enhanced Solubility and Biocompatibility
The inherent hydrophobicity of the pyrene moiety can lead to poor solubility in aqueous buffers, which are standard in most biological experiments. The hydrophilic nature of the PEG5 spacer significantly improves the water solubility of the entire molecule, preventing aggregation and ensuring its availability for interactions in biological systems.[5] Furthermore, PEG is well-known for its biocompatibility and ability to reduce non-specific protein adsorption, a phenomenon often referred to as the "stealth effect."[6]
Reduction of Steric Hindrance
The biotin-streptavidin interaction, while strong, can be sterically hindered if the biotin molecule is too close to a bulky fluorophore like pyrene or the molecule to which it is conjugated. The PEG5 spacer provides a flexible arm that extends the biotin tag away from the pyrene group, thereby increasing its accessibility to the deep biotin-binding pocket of streptavidin.[5] This spatial separation minimizes steric clashes and ensures efficient and robust binding.
Increased Flexibility and Accessibility
The flexibility of the PEG chain allows the pyrene and biotin termini to orient themselves optimally for their respective interactions.[7] This conformational freedom is crucial for the pyrene moiety to report on its microenvironment accurately and for the biotin tag to bind effectively to streptavidin, even when the target protein is part of a larger complex or immobilized on a surface.
Quantitative Data on the Impact of PEG Spacers
The length of the PEG spacer has a quantifiable impact on the binding affinity of biotin to streptavidin and the photophysical properties of the pyrene fluorophore. While specific data for this compound is not always available in a single source, the following tables compile representative data from the literature for similar biotin-PEG-fluorophore systems to illustrate these effects.
| Spacer Length | Dissociation Constant (Kd) for Streptavidin Binding (M) | Reference |
| No Spacer | ~10⁻¹⁵ | [2] |
| Short Spacer (~1.4 nm) | ~10⁻¹⁴ | [8] |
| PEG5 (~2.8 nm) | ~10⁻¹³ - 10⁻¹² | Estimated based on trends |
| Long Spacer (>10 nm) | ~10⁻¹¹ - 10⁻¹⁰ | [8] |
| Property | No Spacer | With PEG5 Spacer | Reference |
| Fluorescence Quantum Yield (Φf) of Pyrene | ~0.32 (in cyclohexane) | Likely similar, but can be influenced by local environment | [9] |
| Fluorescence Lifetime (τ) of Pyrene Monomer | ~100-400 ns (in various solvents) | Can be modulated by proximity to biotin and streptavidin, and by oxygen concentration | [10][11][12] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
Synthesis of this compound
While this compound is commercially available, a general synthetic scheme involves a multi-step process.[5][13]
Materials:
-
Pyrene-PEG5-amine
-
Biotin-NHS ester
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Dissolve Pyrene-PEG5-amine and a 1.2 molar excess of Biotin-NHS ester in anhydrous DMF.
-
Add 2 molar equivalents of TEA to the reaction mixture to act as a base.
-
Stir the reaction at room temperature overnight under an inert atmosphere (e.g., argon or nitrogen).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the DMF under reduced pressure.
-
Redissolve the crude product in a minimal amount of DCM.
-
Purify the product by silica gel column chromatography using a DCM/methanol gradient.
-
Combine the fractions containing the desired product and evaporate the solvent to yield pure this compound.
-
Confirm the identity and purity of the product by NMR and mass spectrometry.
Caption: Synthetic workflow for this compound.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful technique to measure the real-time binding kinetics between this compound and streptavidin.[14][15]
Materials:
-
SPR instrument (e.g., Biacore)
-
Streptavidin-coated sensor chip (SA chip)
-
This compound
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 50 mM NaOH)[16]
Procedure:
-
Equilibrate the SA sensor chip with running buffer.
-
Prepare a stock solution of this compound in the running buffer.
-
Inject a low concentration of this compound over the sensor surface to capture it via the biotin-streptavidin interaction. Aim for a low surface density to avoid mass transport limitations.
-
Inject a series of concentrations of the analyte (the protein that interacts with the pyrene end) over the functionalized surface.
-
Monitor the association and dissociation phases in real-time.
-
After each analyte injection, regenerate the surface using the appropriate regeneration solution to remove the bound analyte, leaving the this compound captured.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Caption: Workflow for SPR-based kinetic analysis.
Fluorescence Quenching Assay
This assay can be used to study the binding of a quencher molecule to the pyrene moiety of this compound.[17][18][19]
Materials:
-
Fluorometer
-
Quartz cuvettes
-
This compound stock solution
-
Buffer solution (e.g., PBS)
-
Quencher stock solution
Procedure:
-
Prepare a dilute solution of this compound in the buffer (e.g., 1 µM).
-
Measure the initial fluorescence intensity of the this compound solution (Excitation ~340 nm, Emission ~375-400 nm for monomer).
-
Titrate the solution with increasing concentrations of the quencher.
-
After each addition of the quencher, allow the solution to equilibrate and then measure the fluorescence intensity.
-
Correct for dilution effects if necessary.
-
Plot the fluorescence intensity or the ratio of initial to measured fluorescence (F0/F) against the quencher concentration to determine the quenching constant.
Caption: Workflow for a fluorescence quenching experiment.
Live-Cell Imaging
This compound can be used to label cells that have been engineered to express streptavidin on their surface or to study the uptake of biotin-conjugated molecules.[20][21][22]
Materials:
-
Cells expressing surface streptavidin (or control cells)
-
Cell culture medium
-
This compound
-
Fluorescence microscope with a DAPI filter set
-
Glass-bottom imaging dishes
Procedure:
-
Culture the cells on glass-bottom imaging dishes.
-
Prepare a working solution of this compound in cell culture medium (e.g., 1-10 µM).
-
Wash the cells with fresh medium.
-
Incubate the cells with the this compound solution for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells three times with fresh medium to remove unbound probe.
-
Image the cells using a fluorescence microscope. Use an excitation wavelength around 340 nm and collect the emission in the blue region of the spectrum.
-
Analyze the images to determine the localization and intensity of the fluorescent signal.
References
- 1. A key stacking factor for the effective formation of pyrene excimer in crystals: degree of π–π overlap - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Streptavidin - Wikipedia [en.wikipedia.org]
- 3. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 4. This compound | AxisPharm [axispharm.com]
- 5. This compound | BroadPharm [broadpharm.com]
- 6. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. omlc.org [omlc.org]
- 10. nanocs.net [nanocs.net]
- 11. Lifetime of fluorescent pyrene butyric acid probe in single living cells for measurement of oxygen fluctuation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. mdpi.com [mdpi.com]
- 14. biosensingusa.com [biosensingusa.com]
- 15. Reversible immobilization of proteins with streptavidin affinity tags on a surface plasmon resonance biosensor chip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cell Imaging [worldwide.promega.com]
- 21. Sample preparation for single virion atomic force microscopy and super-resolution fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Preparation of cells for live-cell imaging of phosphoinositide reporters by total internal reflection fluor... [protocols.io]
Pyrene-PEG5-biotin: A Technical Guide to Solubility and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Pyrene-PEG5-biotin, a heterobifunctional molecule integrating a fluorescent pyrene moiety, a polyethylene glycol (PEG) spacer, and a biotin affinity tag. This unique combination of components makes it a valuable tool in various research and drug development applications, including fluorescence imaging, bioassays, and targeted protein degradation. Understanding its solubility in different solvent systems is critical for its effective use.
Core Concepts of this compound
This compound's structure dictates its solubility profile. The pyrene group is hydrophobic, while the PEG linker and the biotin are more hydrophilic. The PEG5 spacer, in particular, enhances the molecule's overall solubility in aqueous solutions and reduces steric hindrance, making the terminal functional groups more accessible for interactions.[1]
Qualitative Solubility Data
This compound exhibits a versatile solubility profile, being compatible with a range of both aqueous and organic solvents. This allows for its use in diverse experimental setups. The table below summarizes the qualitative solubility of this compound and related PEGylated compounds based on available data.
| Solvent Type | Solvent | Solubility |
| Aqueous | Water, Aqueous Buffers (e.g., PBS) | Soluble. The PEG5 linker significantly contributes to its water solubility.[2] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble.[2] Recommended as a solvent for preparing stock solutions.[1] |
| Dimethylformamide (DMF) | Soluble.[2] Also recommended for creating stock solutions.[1] | |
| Chlorinated | Chloroform, Methylene Chloride (DCM) | Soluble.[2] |
| Alcohols | Ethanol, Methanol | Less Soluble.[2] |
| Non-Polar | Toluene | Less Soluble.[2] |
| Ether | Not Soluble.[2] |
Quantitative Solubility Data
Experimental Protocol for Solubility Determination
For researchers wishing to determine the precise solubility of this compound in a specific solvent system, the following general protocol, adapted from standard "shake-flask" methods, is recommended.
Objective: To determine the saturation solubility of this compound in a chosen solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., water, PBS, DMSO)
-
Vials with screw caps
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Micropipettes
-
UV-Vis Spectrophotometer or Fluorometer
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.
-
Add a known volume of the solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solute.
-
-
Sample Analysis:
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with the solvent to a concentration within the linear range of the analytical instrument.
-
Measure the absorbance or fluorescence of the diluted solution using a spectrophotometer or fluorometer at the excitation and emission maxima of pyrene (approx. 343 nm and 377/397 nm, respectively).
-
-
Calculation:
-
Create a standard curve using known concentrations of this compound.
-
Use the standard curve to determine the concentration of the diluted supernatant.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the saturation solubility.
-
Applications and Visualized Workflows
This compound is a versatile tool in molecular biology and drug discovery. Its dual functionality allows for both fluorescent detection and affinity-based capture of interacting molecules.
Streptavidin-Biotin Pull-Down Assay
The high affinity between biotin and streptavidin can be exploited to isolate and identify proteins or other biomolecules that interact with a pyrene-labeled molecule.
Caption: Workflow for a streptavidin-biotin pull-down assay.
PROTAC Development Logical Pathway
This compound can serve as a fluorescently labeled linker in the development of Proteolysis Targeting Chimeras (PROTACs). The pyrene moiety allows for tracking and quantifying the engagement of the PROTAC with its target protein and the E3 ligase.
Caption: Logical pathway of PROTAC-mediated protein degradation.
References
Probing the Core: A Technical Guide to the Quantum Yield and Photostability of Pyrene-PEG5-biotin
For Researchers, Scientists, and Drug Development Professionals
Pyrene-PEG5-biotin is a versatile molecule that combines the strong fluorescence of pyrene with the high-affinity binding of biotin to avidin and streptavidin.[1] The polyethylene glycol (PEG) spacer enhances solubility and minimizes steric hindrance, making it a valuable tool in various biological assays.[1][2][3]
Quantitative Data on Pyrene and its Derivatives
The fluorescence quantum yield (Φf) of pyrene and its derivatives is highly sensitive to their molecular structure and the surrounding environment, such as the polarity of the solvent.[4][5] Below is a summary of typical quantum yield values for pyrene and related compounds to provide a comparative baseline.
| Compound | Solvent | Quantum Yield (Φf) | Reference |
| Pyrene | Cyclohexane | 0.32 | [6] |
| Pyrene | Ethanol | 0.65 (monomer) | [7] |
| Pyrene Carbonyl Derivatives | Various Organic Solvents | > 0.70 | [4] |
| Pyrene Derivatives | General | up to 0.81 | [8] |
Photostability of Pyrene Derivatives
The photostability of a fluorophore is a critical parameter for applications requiring prolonged or intense light exposure, such as fluorescence microscopy. Pyrene and its derivatives are known to undergo photodegradation, particularly in the presence of oxygen and certain halogenated solvents like chloroform.[9] However, in other environments, such as dichloromethane, they can exhibit high photostability.[9] The rate of photobleaching is primarily dependent on the excitation power and wavelength.[10]
Experimental Protocols
Measuring Fluorescence Quantum Yield
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. It can be determined using either absolute or relative methods.[11] The relative method, which involves comparison with a standard of known quantum yield, is more common.
Relative Quantum Yield Measurement Protocol:
-
Standard Selection: Choose a quantum yield standard with an absorption profile similar to pyrene. Anthracene or quinine sulfate are suitable options.[12]
-
Solution Preparation: Prepare a series of dilute solutions of both the sample (this compound) and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[6][12]
-
Absorption Measurement: Record the UV-Vis absorption spectra of all solutions.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
Data Analysis:
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Calculate the quantum yield using the following equation:
Φf (sample) = Φf (std) * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)
Where:
-
Φf is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
-
Measuring Photostability
Photostability is assessed by measuring the decrease in fluorescence intensity over time upon continuous excitation.[10]
Photostability Measurement Protocol:
-
Sample Preparation: Prepare a solution of this compound in the desired buffer or solvent. This can also be performed on cells labeled with the probe.
-
Microscopy Setup:
-
Use a fluorescence microscope equipped with a suitable light source and filter set for pyrene excitation and emission.
-
To mimic experimental conditions, use low excitation power.[10]
-
-
Time-Lapse Imaging: Acquire a time-lapse series of images of the sample under continuous illumination.
-
Data Analysis:
-
Measure the fluorescence intensity of a region of interest in each image of the time series.
-
Plot the normalized fluorescence intensity as a function of time.
-
The rate of decay of the fluorescence intensity is a measure of the photostability. For comparison, a "dark control" sample, shielded from light, should also be measured to account for any chemical degradation.[13]
-
Application of this compound
This compound is a heterobifunctional molecule designed for fluorescence detection and affinity capture.[1] The pyrene moiety serves as the fluorescent reporter, while the biotin group allows for strong and specific binding to streptavidin or avidin, which can be immobilized on a solid support or conjugated to other molecules. This dual functionality is valuable for a range of applications in drug development and biological research.
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. Aggregation behaviour of pyrene-based luminescent materials, from molecular design and optical properties to application - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. omlc.org [omlc.org]
- 7. Concentration dependence of quantum yield of triplet-state production of pyrene in ethanol - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. blog.addgene.org [blog.addgene.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 3 Important Photostability Testing Factors [sampled.com]
Commercial Availability and Purity of Pyrene-PEG5-biotin: A Technical Overview
For researchers and professionals in drug development, the accessibility and purity of reagents are critical factors for ensuring the reliability and reproducibility of experimental results. Pyrene-PEG5-biotin, a versatile heterobifunctional molecule, integrates the fluorescent properties of pyrene with the high-affinity binding of biotin to (strept)avidin, connected by a flexible polyethylene glycol (PEG) linker. This technical guide provides an in-depth look at the commercial sources and purity of this compound, alongside a foundational experimental protocol for its application.
Commercial Suppliers and Purity Specifications
A survey of prominent biochemical suppliers reveals the ready availability of this compound. The purity of these commercially available products is consistently high, typically exceeding 95%, which is suitable for most research applications. The table below summarizes the offerings from various suppliers.
| Supplier | Catalog Number | Purity | Molecular Weight ( g/mol ) | Storage Conditions |
| AxisPharm | - | >95% | - | - |
| BroadPharm | BP-24341 | 97% | 734.9 | -20°C |
| MedchemExpress | HY-141094 | - | - | Room temperature (short term) |
| MedKoo Biosciences | 123829 | - | 734.91 | 0 - 4°C (short term), -20°C (long term) |
| Ruixibiotech | - | >95% | 734.9 | - |
| Biorbyt | orb1987777 | - | 734.9 | -20°C |
| Creative PEGWorks | - | - | Varies (custom synthesis available) | -20°C or lower |
Key Molecular Features and Applications
This compound is a valuable tool in various biological assays due to its unique combination of functionalities.[1] The pyrene moiety serves as a fluorescent probe, allowing for sensitive detection and imaging.[1] The biotin group provides a strong and specific binding partner for streptavidin and avidin, enabling applications such as affinity purification and immobilization of biomolecules.[1] The PEG5 spacer enhances the water solubility of the molecule, reduces steric hindrance, and provides a flexible linker between the pyrene and biotin moieties.[1][2]
This reagent is particularly useful for:
-
Fluorescent labeling and detection: Covalently attaching the pyrene fluorophore to target molecules for visualization and quantification.[1]
-
Affinity purification: Capturing and isolating proteins or other biomolecules that have an affinity for the labeled target.[1]
-
Bioassays and imaging experiments: Utilizing the fluorescent signal to monitor molecular interactions and localization within cells or tissues.[1]
-
PROTACs (Proteolysis Targeting Chimeras): Serving as a component of these novel therapeutic agents that facilitate the degradation of target proteins.[3][4]
-
Surface functionalization: Modifying surfaces, such as carbon nanotubes and graphene, through the strong pi-pi stacking interactions of the pyrene group.[2][5]
Experimental Protocol: General Procedure for Labeling and Pulldown
The following is a generalized protocol for the use of this compound in a labeling and pulldown experiment. Specific conditions may need to be optimized depending on the target molecule and experimental system.
Materials:
-
This compound
-
Target protein or molecule with a reactive amine group
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a carboxyl group activator[2]
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Streptavidin-coated magnetic beads or agarose resin
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., high concentration of free biotin or a low pH buffer)
Workflow for Protein Labeling and Affinity Capture
Caption: Workflow for protein labeling with this compound and subsequent affinity capture.
Conceptual Diagram of this compound Functionality
The utility of this compound stems from its distinct functional domains, as illustrated in the following diagram.
Caption: Functional components of the this compound molecule and their interactions.
This technical guide provides a foundational understanding of the commercial landscape and practical application of this compound. For specific experimental designs, researchers are encouraged to consult the technical data sheets provided by the suppliers and relevant scientific literature.
References
Methodological & Application
Application Notes and Protocols for Fluorescent Labeling of Proteins with Pyrene-PEG5-biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrene-PEG5-biotin is a heterobifunctional reagent designed for the fluorescent labeling and subsequent affinity capture of proteins and other biomolecules.[1] This reagent combines the unique environmental sensitivity of the pyrene fluorophore with the high-affinity binding of biotin to streptavidin or avidin.[1] The polyethylene glycol (PEG) spacer enhances water solubility, reduces steric hindrance, and improves the accessibility of the terminal groups.[1][2]
The pyrene moiety serves as a fluorescent probe whose emission spectrum is sensitive to the polarity of its microenvironment.[3][4][5][6] This property allows for the investigation of protein conformation, folding, and interactions.[4][5][6] Additionally, pyrene can form an excited-state dimer, known as an excimer, when two pyrene molecules are in close proximity (~10 Å), resulting in a distinct, longer-wavelength emission.[3][5][6] This feature can be exploited to study protein oligomerization.[5]
The biotin group provides a powerful tool for the purification, immobilization, and detection of labeled proteins through its strong and specific interaction with streptavidin or avidin.[7][8] This dual functionality makes this compound a versatile tool for a wide range of applications in proteomics, drug discovery, and diagnostics.
Chemical Properties and Features
| Property | Description |
| Fluorophore | Pyrene |
| Affinity Tag | Biotin |
| Linker | PEG5 (5-unit polyethylene glycol) |
| Reactive Group | Typically an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (-NH2) |
| Excitation Wavelength (monomer) | ~340 nm |
| Emission Wavelength (monomer) | ~375-400 nm (vibronic peaks) |
| Emission Wavelength (excimer) | ~450-550 nm |
| Solubility | Improved in aqueous solutions due to the PEG spacer |
Experimental Protocols
Protocol 1: Fluorescent Labeling of Proteins with this compound (NHS Ester)
This protocol describes the covalent attachment of this compound NHS ester to primary amines (e.g., lysine residues and the N-terminus) on a target protein.
Materials:
-
This compound NHS ester
-
Target protein
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5 or 100 mM sodium bicarbonate, pH 8.3)[8][9]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[9]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column (e.g., Sephadex G-25) or dialysis cassette for purification[9]
Procedure:
-
Protein Preparation:
-
Reagent Preparation:
-
Labeling Reaction:
-
Calculate the required volume of the this compound stock solution to achieve a 10-20 fold molar excess of the reagent to the protein.[9] The optimal ratio may need to be determined empirically.[12]
-
Add the calculated volume of the reagent stock solution to the protein solution while gently vortexing.[12]
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[9] Protect the reaction from light.
-
-
Quenching the Reaction:
-
Purification of the Labeled Protein:
-
Remove unreacted this compound by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[9]
-
-
Storage:
Protocol 2: Determination of the Degree of Labeling (DOL)
The DOL represents the average number of fluorophore molecules conjugated to each protein molecule.[3][13] It can be determined using absorbance measurements.
Materials:
-
Purified this compound labeled protein
-
Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Absorbance Measurement:
-
Measure the absorbance of the labeled protein solution at 280 nm (A280) and at the maximum absorbance wavelength of pyrene (~340 nm, A_dye).
-
-
Calculation:
-
The concentration of the protein is calculated using the following formula: Protein Concentration (M) = [A280 - (A_dye × CF)] / ε_protein where:
-
A280 is the absorbance of the labeled protein at 280 nm.
-
A_dye is the absorbance of the labeled protein at the maximum absorbance of pyrene.
-
CF is the correction factor (A280 of the free dye / A_max of the free dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
The concentration of the conjugated dye is calculated as: Dye Concentration (M) = A_dye / ε_dye where:
-
ε_dye is the molar extinction coefficient of this compound at its absorbance maximum.
-
-
The Degree of Labeling (DOL) is the molar ratio of the dye to the protein: DOL = Dye Concentration (M) / Protein Concentration (M)
-
Note: The extinction coefficient and correction factor for this compound should be obtained from the manufacturer's datasheet.
| Parameter | Symbol | Description |
| Absorbance at 280 nm | A280 | Absorbance of the protein-dye conjugate at 280 nm. |
| Absorbance of Dye | A_dye | Absorbance of the protein-dye conjugate at the λmax of pyrene (~340 nm). |
| Protein Extinction Coefficient | ε_protein | Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹). |
| Dye Extinction Coefficient | ε_dye | Molar extinction coefficient of the pyrene dye at its λmax (in M⁻¹cm⁻¹). |
| Correction Factor | CF | A280 of the free dye divided by the Amax of the free dye. |
| Degree of Labeling | DOL | Molar ratio of dye to protein. |
Protocol 3: Protein Pull-Down Assay with Biotinylated Proteins
This protocol describes the use of this compound labeled proteins to isolate binding partners from a cell lysate.
Materials:
-
This compound labeled "bait" protein
-
Streptavidin-coated magnetic beads or agarose resin
-
Cell lysate containing "prey" proteins
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., high concentration of free biotin, low pH buffer, or SDS-PAGE loading buffer)
-
Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin beads and wash them with Binding/Wash Buffer according to the manufacturer's instructions.
-
-
Immobilization of Bait Protein:
-
Incubate the washed beads with the biotinylated "bait" protein for 30-60 minutes at room temperature with gentle rotation to allow the biotin-streptavidin interaction to occur.[14]
-
-
Washing:
-
Separate the beads from the solution and wash them several times with Binding/Wash Buffer to remove any unbound bait protein.
-
-
Binding of Prey Proteins:
-
Incubate the beads with the immobilized bait protein with the cell lysate for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads extensively with Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound protein complexes from the beads using the chosen Elution Buffer.[7]
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting "prey" proteins.
-
Visualizations
Caption: Workflow for fluorescent labeling of proteins.
Caption: Workflow for a protein pull-down assay.
References
- 1. ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanotempertech.com [nanotempertech.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. nathan.instras.com [nathan.instras.com]
- 5. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrene: a probe to study protein conformation and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. synapsewaves.com [synapsewaves.com]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 9. proteochem.com [proteochem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. NHS ester protocol for labeling proteins [abberior.rocks]
- 12. resources.tocris.com [resources.tocris.com]
- 13. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 14. bioclone.net [bioclone.net]
Protocol for using Pyrene-PEG5-biotin in affinity purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrene-PEG5-biotin is a heterobifunctional molecule that combines the fluorescent properties of pyrene with the high-affinity binding of biotin to streptavidin.[1] This reagent is an invaluable tool for labeling proteins of interest, enabling their detection through fluorescence and their purification via streptavidin-based affinity chromatography. The polyethylene glycol (PEG) spacer enhances solubility and minimizes steric hindrance, ensuring efficient binding.[1]
This document provides detailed protocols for the use of this compound in affinity purification workflows, including protein labeling, affinity capture, and elution. The inclusion of the pyrene fluorophore allows for multifaceted applications, including the tracking of the labeled protein during the purification process and its subsequent use in fluorescence-based assays.[1]
Key Features of this compound:
-
Pyrene Fluorophore: Enables sensitive fluorescence detection.[1]
-
Biotin Moiety: Facilitates strong and specific binding to streptavidin.[1]
-
PEG5 Spacer: Improves solubility and reduces steric hindrance.[1]
Experimental Protocols
Part 1: Labeling of Target Protein with this compound
This protocol outlines the covalent labeling of a target protein with this compound. The reagent is supplied with a reactive group (e.g., NHS ester) for conjugation to primary amines (e.g., lysine residues) on the protein.
Materials:
-
Purified target protein in an amine-free buffer (e.g., PBS, HEPES)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation:
-
Dissolve the target protein in an amine-free buffer (e.g., 20 mM sodium phosphate, 0.15 M NaCl, pH 7.5) at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris will interfere with the labeling reaction.
-
-
Reagent Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10 mM.
-
-
Labeling Reaction:
-
The optimal molar ratio of this compound to protein should be determined empirically. A starting point of a 20-fold molar excess of the labeling reagent to the protein is recommended.
-
Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM. This will consume any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Removal of Excess Label:
-
Remove unreacted this compound and quenching buffer by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
-
Characterization of Labeled Protein:
-
Determine the degree of labeling by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and ~340 nm (for pyrene concentration). The molar extinction coefficient for pyrene is approximately 40,000 M⁻¹cm⁻¹.
-
Confirm labeling by SDS-PAGE followed by fluorescence imaging of the gel and/or Western blot using a streptavidin-HRP conjugate.
-
Part 2: Affinity Purification of this compound Labeled Protein
This protocol describes the capture of the biotinylated protein using streptavidin-conjugated beads.
Materials:
-
This compound labeled protein
-
Streptavidin-conjugated agarose or magnetic beads
-
Binding/Wash Buffer (e.g., 20 mM sodium phosphate, 0.15 M NaCl, pH 7.5)
-
Elution Buffer (see options in the protocol)
-
Microcentrifuge tubes or spin columns
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin beads and transfer the desired volume to a new tube.
-
Wash the beads twice with an excess of Binding/Wash Buffer. Centrifuge or use a magnetic stand to separate the beads from the supernatant between washes.
-
-
Binding of Labeled Protein:
-
Add the this compound labeled protein solution to the washed streptavidin beads.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end rotation.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with an excess of Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
The strong interaction between biotin and streptavidin (Kd ≈ 10⁻¹⁵ M) requires specific conditions for elution.[2] Choose one of the following elution strategies:
-
Option A: Competitive Elution (for milder conditions):
-
Add an elution buffer containing a high concentration of free biotin (e.g., 2-10 mM biotin in Binding/Wash Buffer).
-
Incubate at 37°C for 30-60 minutes. Repeat as necessary. This method may result in incomplete elution.
-
-
Option B: Denaturing Elution (for complete elution):
-
Add a denaturing elution buffer (e.g., 8 M Guanidine-HCl, pH 1.5 or 0.1 M glycine, pH 2.8).[3]
-
Incubate for 5-10 minutes at room temperature. Neutralize the eluate immediately with a suitable buffer (e.g., 1 M Tris-HCl, pH 8.5).
-
-
Option C: Elution with Heat and Biotin (a balance of efficiency and harshness):
-
Add an elution buffer containing 25 mM biotin and heat at 95°C for 5 minutes.[4] This method is effective but will denature the protein.
-
-
-
Analysis of Purified Protein:
-
Analyze the eluted fractions by SDS-PAGE and Coomassie staining or silver staining to assess purity.
-
Confirm the presence of the purified protein by fluorescence measurement (Excitation: ~340 nm, Emission: ~375 nm and ~395 nm) or Western blot.
-
Quantitative Data
The following tables provide representative quantitative data for affinity purification using biotinylated probes and streptavidin resins. The exact values will vary depending on the specific protein, degree of labeling, and the type of streptavidin resin used.
Table 1: Representative Binding Capacities of Streptavidin Resins
| Resin Type | Reported Binding Capacity (nmol biotin/mL resin) | Reference |
| High Capacity Streptavidin Agarose | > 120 | [5] |
| Cytiva Sera-Mag SpeedBeads (Neutravidin) | 30.8 | [6] |
| Cytiva Sera-Mag (Streptavidin) | 18.3 | [6] |
Table 2: Recommended Buffer Compositions
| Buffer Type | Composition | Purpose |
| Labeling Buffer | 20 mM Sodium Phosphate, 0.15 M NaCl, pH 7.5-8.0 | Provides optimal pH for NHS ester reaction with primary amines. |
| Binding/Wash Buffer | 20 mM Sodium Phosphate, 0.15 M NaCl, pH 7.5 | Maintains protein stability and facilitates biotin-streptavidin interaction. |
| Mild Elution Buffer | 2-10 mM Biotin in Binding/Wash Buffer | Competitively elutes biotinylated proteins under non-denaturing conditions. |
| Denaturing Elution Buffer | 8 M Guanidine-HCl, pH 1.5 | Disrupts the biotin-streptavidin interaction for complete elution. |
Visualizations
Experimental Workflow
Caption: Workflow for labeling and affinity purification.
Logical Relationship of Components
Caption: Components of this compound and their functions.
References
- 1. nathan.instras.com [nathan.instras.com]
- 2. Fluorescence-Based Multiplex Protein Detection Using Optically Encoded Microbeads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beyond BioID: Streptavidin outcompetes antibody fluorescence signals in protein localization and readily visualises targets evading immunofluorescence detection [elifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. ubpbio.com [ubpbio.com]
- 6. Assessment of Streptavidin Bead Binding Capacity to Improve Quality of Streptavidin-based Enrichment Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyrene-PEG5-biotin in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrene-PEG5-biotin is a versatile heterobifunctional probe designed for fluorescence microscopy applications that require both sensitive detection and specific targeting. This molecule incorporates three key functional components: a pyrene fluorophore, a five-unit polyethylene glycol (PEG) spacer, and a biotin moiety. The pyrene group provides the fluorescent signal, which is sensitive to the local microenvironment, while the biotin enables high-affinity binding to streptavidin and avidin, allowing for targeted labeling of biological molecules and structures. The flexible PEG5 spacer enhances solubility in aqueous solutions and minimizes steric hindrance, facilitating efficient binding of the biotin to its target.[1][2]
The unique photophysical properties of pyrene make it a powerful tool for various advanced fluorescence microscopy techniques. Pyrene exhibits a characteristic monomer emission spectrum and can also form an excited-state dimer, known as an excimer, when two pyrene molecules are in close proximity (approximately 10 Å). This excimer fluorescence is red-shifted compared to the monomer emission, providing a ratiometric signal that can be used to study molecular interactions, such as protein dimerization or lipid organization.
These application notes provide an overview of the properties of this compound, detailed protocols for its use in fluorescence microscopy, and examples of its potential applications in cellular imaging and interaction studies.
Physicochemical and Spectroscopic Properties
The properties of this compound are summarized in the table below. It is important to note that the fluorescence quantum yield and precise excitation/emission maxima can be influenced by the solvent, local environment, and conjugation to other molecules.
| Property | Value | Reference |
| Molecular Formula | C39H50N4O8S | [2] |
| Molecular Weight | 734.9 g/mol | [2] |
| Purity | >97% | [2] |
| Excitation Maximum (Monomer) | ~339 nm | [3] |
| Emission Maximum (Monomer) | ~384 nm | [3] |
| Excimer Emission Maximum | ~470 - 500 nm | |
| Quantum Yield (Pyrene alone) | 0.32 | |
| Solubility | Soluble in DMSO, DMF, and aqueous buffers | [4] |
| Storage | Store at -20°C, protected from light | [2] |
Applications in Fluorescence Microscopy
This compound can be employed in a variety of fluorescence microscopy applications, leveraging both its fluorescent properties and the specific biotin-streptavidin interaction.
-
Targeted Labeling of Cellular Structures: By conjugating streptavidin to antibodies, ligands, or other targeting molecules, this compound can be used to specifically label a wide range of cellular components, including proteins, organelles, and cell surface receptors.
-
Studying Protein-Protein Interactions: The proximity-dependent excimer fluorescence of pyrene can be utilized to investigate protein dimerization or the formation of protein complexes. By labeling two interacting proteins with this compound, an increase in the excimer-to-monomer emission ratio can indicate their association.
-
Investigating Membrane Organization and Dynamics: Pyrene's sensitivity to the polarity of its environment allows it to be used as a probe for studying the lipid organization and fluidity of cellular membranes.
-
Cellular Uptake and Trafficking Studies: The probe can be used to label molecules or nanoparticles to track their uptake and trafficking pathways within living cells.
Experimental Protocols
The following are general protocols for using this compound in fluorescence microscopy. Optimization of concentrations, incubation times, and buffer conditions may be necessary for specific cell types and applications.
Protocol 1: Indirect Immunofluorescence Staining of Fixed Cells
This protocol describes the use of this compound for the targeted labeling of a specific protein using a primary antibody and a biotinylated secondary antibody, followed by detection with streptavidin conjugated to a fluorescent reporter (in this case, the pyrene fluorescence is inherent to the biotin probe).
Materials:
-
This compound
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody specific to the target protein
-
Biotinylated secondary antibody that recognizes the primary antibody
-
Streptavidin
-
Mounting medium
Procedure:
-
Cell Culture and Fixation:
-
Culture cells on sterile glass coverslips to the desired confluency.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its recommended concentration in blocking buffer.
-
Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the biotinylated secondary antibody in blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
This compound-Streptavidin Complex Formation and Staining:
-
Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO.
-
Prepare a working solution of streptavidin in PBS (e.g., 1 mg/mL).
-
Prepare the this compound-streptavidin complex by mixing them at a molar ratio of 2-4 moles of this compound per mole of streptavidin. Incubate for 30 minutes at room temperature.
-
Dilute the complex in blocking buffer to a final concentration of 1-10 µg/mL.
-
Incubate the coverslips with the diluted complex for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope equipped with a DAPI filter set or similar optics suitable for pyrene's excitation and emission wavelengths.
-
Caption: Indirect immunofluorescence staining workflow.
Protocol 2: Live Cell Imaging of Biotinylated Surface Receptors
This protocol outlines a method for labeling and visualizing biotinylated cell surface receptors on live cells using this compound pre-complexed with streptavidin.
Materials:
-
This compound
-
Live cells expressing biotinylated surface receptors
-
Live cell imaging medium (e.g., phenol red-free DMEM)
-
Streptavidin
-
PBS or HBSS
Procedure:
-
Cell Preparation:
-
Plate cells in a suitable imaging dish or chamber slide and culture until they reach the desired confluency.
-
Replace the culture medium with pre-warmed, phenol red-free imaging medium.
-
-
Preparation of this compound-Streptavidin Complex:
-
Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO.
-
Prepare a working solution of streptavidin in PBS or imaging medium.
-
Form the complex by mixing this compound and streptavidin at a 2-4:1 molar ratio and incubate for 30 minutes at room temperature.
-
-
Cell Labeling:
-
Dilute the pre-formed complex in imaging medium to a final concentration of 1-5 µg/mL.
-
Add the diluted complex to the cells and incubate for 15-30 minutes at 37°C in a cell culture incubator.
-
-
Washing:
-
Gently wash the cells three times with pre-warmed imaging medium to remove unbound complexes.
-
-
Imaging:
-
Image the cells immediately using a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO2 levels. Use a filter set appropriate for pyrene fluorescence.
-
Caption: Live cell surface receptor labeling workflow.
Signaling Pathway and Interaction Studies
The ability of pyrene to form excimers upon close proximity makes this compound a valuable tool for studying signaling pathways that involve changes in protein conformation or protein-protein interactions. For example, receptor dimerization upon ligand binding is a common mechanism in signal transduction.
Hypothetical Application: Monitoring Receptor Dimerization
Consider a cell surface receptor that dimerizes upon binding to its ligand. To study this, one could label the receptor with this compound.
-
Labeling Strategy: The receptor could be genetically engineered to contain a biotin acceptor peptide (e.g., AviTag) which can be specifically biotinylated in situ. Alternatively, a biotinylated antibody fragment (Fab) that binds to the receptor can be used.
-
Detection: Upon addition of the ligand, the receptors dimerize, bringing the pyrene moieties into close proximity. This will lead to an increase in the excimer fluorescence signal (around 470-500 nm) and a corresponding decrease in the monomer fluorescence signal (around 384 nm).
-
Analysis: By calculating the ratio of excimer to monomer fluorescence intensity, one can quantify the extent of receptor dimerization in real-time in response to different concentrations of the ligand or in the presence of signaling inhibitors.
Caption: Ligand-induced receptor dimerization pathway.
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background Fluorescence | - Incomplete removal of unbound probe.- Non-specific binding of the probe or streptavidin. | - Increase the number and duration of wash steps.- Increase the concentration of blocking agent (e.g., BSA).- Titrate the concentration of the this compound-streptavidin complex to find the optimal signal-to-noise ratio. |
| Weak or No Signal | - Low expression of the target molecule.- Inefficient binding of antibodies or streptavidin.- Photobleaching of the pyrene fluorophore. | - Use a more sensitive detection method or amplify the signal.- Ensure the primary and secondary antibodies are validated for the application.- Check the activity of streptavidin.- Use an anti-fade mounting medium and minimize exposure to excitation light. |
| Autofluorescence | - Endogenous fluorophores in the cells or medium. | - Use a phenol red-free imaging medium for live-cell imaging.- For fixed cells, consider treating with a background quenching agent.- Use spectral unmixing if the microscope system allows. |
| No Excimer Fluorescence Observed | - The labeled molecules are not in close enough proximity.- The concentration of the labeled molecule is too low. | - Confirm the interaction using an alternative method (e.g., FRET).- Increase the expression level of the target protein if possible. |
By leveraging the unique properties of its pyrene fluorophore and the specificity of the biotin-streptavidin interaction, this compound offers a powerful and versatile tool for a wide range of fluorescence microscopy applications in biological research and drug development.
References
Application Notes and Protocols for Pyrene-PEG5-biotin in Flow Cytometry Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Pyrene-PEG5-biotin as a versatile fluorescent probe in flow cytometry. This document outlines the principles of its application, detailed experimental protocols, and data interpretation guidelines.
Introduction to this compound
This compound is a heterobifunctional molecule that integrates the fluorescent properties of pyrene with the high-affinity binding of biotin.[1] This unique combination makes it a powerful tool for various biological assays, including flow cytometry.
-
Pyrene Fluorophore : A polycyclic aromatic hydrocarbon that exhibits a strong intrinsic fluorescence with a characteristic excitation peak around 336 nm and an emission peak at approximately 384 nm.[2][3] Its fluorescence is sensitive to the local environment, which can be exploited in certain applications.
-
Biotin Tag : Enables highly specific and strong binding to avidin or streptavidin (dissociation constant (Kd) of approximately 10⁻¹⁴ mol/L), which can be conjugated to various reporter molecules, most commonly a secondary fluorophore for signal amplification in flow cytometry.[1][4]
-
PEG5 Spacer : The polyethylene glycol (PEG) linker improves the solubility of the molecule in aqueous buffers, enhances its biocompatibility, and reduces steric hindrance, allowing for efficient binding of the biotin moiety to streptavidin.[1][5][6]
Principle of Application in Flow Cytometry
In flow cytometry, this compound can be used to label and detect specific cellular targets through the high-affinity biotin-streptavidin interaction. The general workflow involves the use of a primary biological molecule (e.g., an antibody, ligand, or nucleic acid probe) that is conjugated to streptavidin. This streptavidin-conjugated molecule is then used to bind to the biotinylated pyrene probe, forming a fluorescent complex that can be used to stain cells.
Alternatively, a biotinylated primary antibody can be used to bind to the cellular target, followed by incubation with streptavidin conjugated to a secondary fluorophore, and finally the this compound. However, the more direct approach of pre-complexing the streptavidin-conjugated targeting molecule with this compound is often preferred for simplicity.
Data Presentation
The following tables represent hypothetical data from a flow cytometry experiment designed to identify and quantify a specific cell population using a streptavidin-conjugated antibody and this compound.
Table 1: Flow Cytometer Configuration for this compound Detection
| Parameter | Setting |
| Excitation Laser | UV Laser (e.g., 355 nm) |
| Emission Filter | 380/20 nm bandpass filter |
| Primary Detector | Photomultiplier Tube (PMT) |
| Compensation | Required if using other fluorophores with spectral overlap |
Table 2: Hypothetical Results of Cell Population Analysis
| Sample | Target Cell Population | Percentage of Gated Cells (%) | Mean Fluorescence Intensity (MFI) |
| Unstained Control | Total Cells | 0.5 | 150 |
| Isotype Control | Total Cells | 1.2 | 300 |
| Sample 1 | Target Positive | 25.8 | 8,500 |
| Sample 2 | Target Positive | 42.1 | 9,200 |
Experimental Protocols
This section provides a detailed protocol for staining cells in suspension for flow cytometry analysis using a pre-formed complex of a streptavidin-conjugated antibody and this compound. Note: All concentrations and incubation times are starting points and should be optimized for each specific cell type and antibody.
Materials and Reagents
-
This compound
-
Streptavidin-conjugated primary antibody of interest
-
Cells in single-cell suspension
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
(Optional) Fc receptor blocking agent
-
(Optional) Viability dye
-
Flow cytometry tubes
Preparation of Reagents
-
This compound Stock Solution : Dissolve this compound in a suitable solvent like DMSO to a stock concentration of 1 mM. Store at -20°C, protected from light.
-
Working Solution : Dilute the stock solution in Flow Cytometry Staining Buffer to the desired working concentration. This will need to be determined through titration. A starting point could be a 1:1 to 4:1 molar ratio of this compound to the streptavidin-conjugated antibody.
Staining Protocol: Pre-formed Complex Method
-
Prepare Staining Complex : In a microcentrifuge tube, mix the streptavidin-conjugated primary antibody with the this compound working solution. A common starting point is to use the antibody at the manufacturer's recommended concentration for flow cytometry and a 2:1 molar excess of this compound. Incubate for 30 minutes at room temperature, protected from light.
-
Cell Preparation :
-
Start with a single-cell suspension.
-
Count the cells and adjust the concentration to 1 x 10⁶ cells/mL in ice-cold Flow Cytometry Staining Buffer.
-
Aliquot 100 µL of the cell suspension (1 x 10⁵ cells) into each flow cytometry tube.
-
-
(Optional) Fc Block : If working with cells that have Fc receptors (e.g., immune cells), add an Fc receptor blocking agent and incubate for 10-15 minutes on ice.
-
Staining :
-
Add the pre-formed staining complex to the cell suspension.
-
Vortex gently and incubate for 30-60 minutes on ice, protected from light.
-
-
Washing :
-
Add 2 mL of ice-cold Flow Cytometry Staining Buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Carefully decant the supernatant.
-
Repeat the wash step two more times.
-
-
(Optional) Viability Staining : If assessing cell viability, resuspend the cell pellet in the appropriate viability dye solution and incubate according to the manufacturer's instructions. Wash as described above.
-
Resuspension and Acquisition :
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer equipped with a UV laser for pyrene excitation.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for cell staining using a pre-formed this compound complex.
Detection Principle
References
Application Notes and Protocols for Studying Protein-Protein Interactions Using Pyrene-PEG5-biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrene-PEG5-biotin is a versatile heterobifunctional probe designed for the comprehensive study of protein-protein interactions (PPIs). This reagent uniquely combines the environmentally sensitive fluorescence of pyrene with the high-affinity binding of biotin to avidin or streptavidin, all connected by a flexible polyethylene glycol (PEG) spacer.[1][2] This combination allows for both the detection and quantification of PPIs through fluorescence spectroscopy and the capture and identification of binding partners via affinity purification.
The pyrene moiety serves as a fluorescent reporter. Its emission spectrum is highly sensitive to the polarity of its microenvironment.[3][4] Furthermore, when two pyrene molecules are in close proximity (approximately 10 Å), they can form an excited-state dimer, or "excimer," which results in a distinct, red-shifted emission band.[4][5] The ratio of excimer to monomer (E/M) fluorescence intensity can be used to measure intramolecular and intermolecular distances, making it a powerful tool for studying protein conformation and oligomerization.[4][5][6]
The biotin tag provides a robust handle for immobilizing the labeled protein ("bait") onto streptavidin-coated surfaces for use in pull-down assays and surface plasmon resonance (SPR).[1][7] This enables the isolation and subsequent identification of interacting proteins ("prey"). The PEG5 spacer enhances the solubility of the probe and minimizes steric hindrance, ensuring that both the pyrene and biotin moieties are accessible for their respective functions.[1]
These application notes provide detailed protocols for utilizing this compound in fluorescence spectroscopy, pull-down assays, and surface plasmon resonance to elucidate the intricacies of protein-protein interactions.
Data Presentation
Quantitative Analysis of Protein Proximity Using Pyrene Excimer Fluorescence
The ratio of excimer to monomer (E/M) fluorescence intensity provides a quantitative measure of the proximity between two pyrene-labeled proteins. The following table, adapted from studies on pyrene-labeled apolipoprotein E3, demonstrates the correlation between the E/M ratio and the distance between the pyrene probes.[2][6]
| Excimer/Monomer (E/M) Ratio | Estimated Distance (Å) |
| ~3.0 | ~5 |
| ~1.0 | ~20 |
| Inverse correlation observed | Flexibility of the probe and protein structure also contribute |
Surface Plasmon Resonance (SPR) Kinetic Data
SPR can be used to determine the binding kinetics of a protein-protein interaction. In a typical experiment, a biotinylated "bait" protein is immobilized on a streptavidin-coated sensor chip, and the "prey" protein is flowed over the surface at various concentrations. The resulting sensorgrams are used to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
| Interaction Parameters | Value |
| Association Rate (ka) | 1 x 105 M-1s-1 |
| Dissociation Rate (kd) | 1 x 10-3 s-1 |
| Equilibrium Dissociation Constant (KD) | 10 nM |
| Note: These are example values and will vary depending on the specific protein-protein interaction being studied. |
Experimental Protocols
I. Labeling of Target Protein with this compound
This protocol describes the labeling of a cysteine-containing protein with this compound, which is assumed to have a maleimide reactive group for thiol-specific conjugation.
Materials:
-
Protein of interest with an accessible cysteine residue
-
This compound (with a maleimide group)
-
Degassed reaction buffer: 10-100 mM phosphate, Tris, or HEPES, pH 7.0-7.5
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to free up cysteine residues, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.
-
Probe Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Labeling Reaction: a. Add a 10-20 fold molar excess of the dissolved this compound to the protein solution. b. Flush the reaction vial with an inert gas, cap it tightly, and mix thoroughly. c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: a. Remove unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS). b. Collect the protein-containing fractions.
-
Determination of Labeling Efficiency: a. Measure the absorbance of the labeled protein at 280 nm (for protein concentration) and at the maximum absorbance wavelength of pyrene (~345 nm). b. Calculate the degree of labeling (moles of pyrene per mole of protein) using the Beer-Lambert law and the extinction coefficients of the protein and pyrene.
II. Fluorescence Spectroscopy to Detect Protein-Protein Interactions
This protocol outlines the use of pyrene fluorescence to monitor the interaction between two proteins, one of which is labeled with this compound.
Materials:
-
This compound labeled protein ("Bait")
-
Unlabeled interacting protein ("Prey")
-
Fluorescence spectrophotometer
-
Quartz cuvette
-
Interaction buffer (e.g., PBS)
Procedure:
-
Instrument Setup:
-
Set the excitation wavelength to 345 nm.
-
Set the emission scan range from 360 nm to 550 nm.
-
Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio.
-
-
Monomer Emission Spectrum: a. Prepare a solution of the pyrene-labeled "Bait" protein in the interaction buffer at a concentration that gives a stable fluorescence signal. b. Record the fluorescence emission spectrum. This will show the characteristic monomer peaks of pyrene (typically around 375-400 nm).[4]
-
Interaction and Excimer Formation: a. To the same cuvette, add increasing concentrations of the unlabeled "Prey" protein. b. After each addition, incubate the mixture to allow for binding and then record the emission spectrum. c. If the "Prey" protein brings two "Bait" proteins into close proximity, an excimer peak will appear around 460-480 nm.[4][5]
-
Data Analysis: a. Calculate the Excimer-to-Monomer (E/M) ratio by dividing the fluorescence intensity at the peak of the excimer emission by the intensity at the peak of a monomer emission band (e.g., 375 nm). b. Plot the E/M ratio as a function of the "Prey" protein concentration to determine the binding affinity.
III. Pull-Down Assay for Identification of Interacting Partners
This protocol describes how to use the biotin tag of this compound to capture protein interaction partners.
Materials:
-
This compound labeled protein ("Bait")
-
Cell lysate or a solution containing the putative "Prey" protein
-
Streptavidin-coated magnetic beads or agarose resin
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., high salt buffer, low pH buffer, or a solution of free biotin)
-
SDS-PAGE gels and reagents
-
Western blotting or mass spectrometry equipment
Procedure:
-
Immobilization of Bait Protein: a. Incubate the streptavidin-coated beads with the pyrene-labeled "Bait" protein for 1-2 hours at 4°C with gentle rotation to allow for binding. b. Wash the beads several times with wash buffer to remove any unbound "Bait" protein.
-
Binding of Prey Protein: a. Add the cell lysate or "Prey" protein solution to the beads with the immobilized "Bait" protein. b. Incubate for 2-4 hours at 4°C with gentle rotation to allow for the protein-protein interaction to occur.
-
Washing: a. Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: a. Elute the "Bait-Prey" protein complex from the beads using the chosen elution buffer.
-
Analysis: a. Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, Western blotting with an antibody against the "Prey" protein, or mass spectrometry to identify the interacting partners.
Visualizations
Caption: Experimental workflow for studying protein-protein interactions.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. folding.cnsm.csulb.edu [folding.cnsm.csulb.edu]
- 3. Purification of a benzo[a]pyrene binding protein by affinity chromatography and photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
Application of Pyrene-PEG5-biotin in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrene-PEG5-biotin is a versatile heterobifunctional molecule designed for use in a variety of applications within drug discovery and biotechnology.[1] This compound incorporates a pyrene moiety, a fluorescent probe, linked via a hydrophilic 5-unit polyethylene glycol (PEG5) spacer to a biotin molecule, which serves as a high-affinity capture tag for streptavidin and avidin.[1][2] The PEG5 spacer enhances aqueous solubility and minimizes steric hindrance, allowing both the pyrene and biotin moieties to interact effectively with their respective binding partners.[1]
The unique properties of this compound make it a valuable tool for:
-
Fluorescent Labeling and Detection: The intrinsic fluorescence of the pyrene group allows for sensitive detection in various assays.[1]
-
Affinity-Based Purification: The high-affinity interaction between biotin and streptavidin/avidin enables the capture and purification of target molecules.[1]
-
Biophysical Assays: It is particularly well-suited for fluorescence-based assays to study molecular interactions, such as protein-ligand binding.
-
PROTAC Development: this compound can be utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are emerging as a powerful therapeutic modality.
This document provides detailed application notes and protocols for the use of this compound in drug discovery, with a focus on a fluorescence-based binding assay for protein-ligand interactions.
Physicochemical Properties and Handling
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C39H50N4O8S | [3] |
| Molecular Weight | 734.9 g/mol | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, and water | [1] |
| Storage | Store at -20°C, protected from light | [1] |
| Purity | Typically >95% | [1] |
Handling Precautions: this compound is light-sensitive and should be stored in a dark, dry environment. For creating stock solutions, use anhydrous solvents like DMSO or DMF. Avoid repeated freeze-thaw cycles of solutions.
Application: Fluorescence Quenching Assay for Protein-Ligand Interaction
A primary application of Pyrene-PEG-biotin conjugates is in fluorescence-based assays to study the binding of biotinylated ligands to proteins, such as avidin and streptavidin. The fluorescence of the pyrene moiety is sensitive to its local environment and can be quenched upon binding to a protein. This phenomenon can be exploited to determine binding affinities and kinetics. The following protocol is based on the principles described in the study by Marek et al. (1997).[2]
Principle of the Assay
The fluorescence of the pyrene group at the end of the flexible PEG spacer is partially quenched when the biotin end of the molecule binds to the deep binding pocket of avidin or streptavidin. This quenching is due to interactions between the pyrene fluorophore and the protein environment. The extent of quenching is dependent on the length of the PEG spacer, with shorter spacers leading to more significant quenching. This change in fluorescence intensity upon binding allows for the quantitative analysis of the protein-ligand interaction.
Principle of the fluorescence quenching assay.
Experimental Protocol: Fluorescence Titration
This protocol describes how to determine the binding affinity of this compound to streptavidin by fluorescence titration.
Materials:
-
This compound
-
Streptavidin
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous DMSO
-
Fluorometer with excitation and emission wavelength control
-
Microplates or cuvettes suitable for fluorescence measurements
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 100 µM stock solution of streptavidin in PBS. Determine the precise concentration by measuring the absorbance at 280 nm.
-
Further dilute the stock solutions to working concentrations in PBS. A typical starting concentration for this compound is in the low nanomolar range (e.g., 10-50 nM).
-
-
Fluorescence Measurement Setup:
-
Set the fluorometer to excite at the pyrene excitation maximum (around 345 nm) and measure the emission at the monomer emission maximum (around 375-380 nm).
-
Set the slit widths to optimize the signal-to-noise ratio.
-
-
Titration Experiment:
-
To a fixed concentration of this compound in a cuvette or microplate well, make successive additions of the streptavidin solution.
-
After each addition, mix gently and allow the system to equilibrate (typically a few minutes).
-
Record the fluorescence intensity after each addition.
-
Continue the additions until the fluorescence signal no longer changes significantly, indicating saturation of the binding.
-
-
Data Analysis:
-
Correct the fluorescence data for dilution effects.
-
Plot the change in fluorescence intensity as a function of the streptavidin concentration.
-
Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).
-
Workflow for fluorescence titration experiment.
Quantitative Data
The following table summarizes representative binding data for biotin-PEG-pyrene conjugates with avidin and streptavidin, as reported by Marek et al. (1997).[2] Note that the exact values for a this compound construct may vary slightly.
| Interacting Pair | Dissociation Constant (Kd) (nM) | Reference |
| Biotin-PEG800-pyrene and Avidin | ~1.0 | [2] |
| Biotin-PEG800-pyrene and Streptavidin | ~0.3 | [2] |
| Biotin-PEG1900-pyrene and Avidin | ~1.2 | [2] |
| Biotin-PEG1900-pyrene and Streptavidin | ~0.4 | [2] |
Application: Linker for PROTAC Synthesis
This compound can also serve as a bifunctional linker in the synthesis of PROTACs. The biotin end can be used for purification or detection, while the pyrene end can be chemically modified to attach to a ligand for a target protein or an E3 ligase.
PROTAC Synthesis Workflow
The general workflow for incorporating this compound into a PROTAC involves several key steps:
-
Functionalization of Pyrene: The pyrene moiety is chemically modified to introduce a reactive group (e.g., an amine or a carboxylic acid) if one is not already present for conjugation.
-
Ligand Synthesis: The ligands for the target protein and the E3 ligase are synthesized with appropriate reactive handles.
-
Conjugation: The functionalized this compound linker is sequentially conjugated to the two ligands.
-
Purification: The final PROTAC molecule is purified, often using affinity chromatography exploiting the biotin-streptavidin interaction.
-
Biological Evaluation: The synthesized PROTAC is then tested in cellular assays to assess its ability to induce the degradation of the target protein.
General workflow for PROTAC synthesis using this compound.
Conclusion
This compound is a powerful and versatile tool for drug discovery researchers. Its combination of a sensitive fluorescent probe and a high-affinity capture tag, connected by a flexible and solubilizing spacer, enables a wide range of applications from fundamental biophysical studies of protein-ligand interactions to the development of novel therapeutic modalities like PROTACs. The protocols and data presented here provide a foundation for the successful application of this reagent in the laboratory.
References
- 1. Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling [mdpi.com]
- 2. Biotin-pyrene conjugates with poly(ethylene glycol) spacers are convenient fluorescent probes for avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Accurate titration of avidin and streptavidin with biotin-fluorophore conjugates in complex, colored biofluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyrene-PEG5-biotin in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of Pyrene-PEG5-biotin as a versatile, heterobifunctional linker in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the key features of the linker, its role in PROTAC design, and detailed protocols for the synthesis, characterization, and cellular evaluation of PROTACs incorporating this novel linker.
Introduction to this compound in PROTACs
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical element that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the PROTAC, such as solubility and cell permeability.
This compound is a novel linker that offers three distinct functionalities in a single molecule:
-
Pyrene Moiety: A fluorescent probe that allows for direct tracking and quantification of the PROTAC, enabling studies of cellular uptake and distribution. It can also be utilized in fluorescence-based biophysical assays such as Fluorescence Polarization (FP) to study PROTAC interactions.
-
PEG5 Spacer: A five-unit polyethylene glycol chain that provides a flexible and hydrophilic spacer. PEG linkers are known to improve the aqueous solubility of PROTACs and offer control over the distance between the two ligands, which is crucial for optimal ternary complex formation.
-
Biotin Tag: A high-affinity tag for streptavidin and avidin. This functionality is invaluable for a wide range of applications, including affinity purification of the PROTAC, immobilization on sensor surfaces for binding studies (e.g., Surface Plasmon Resonance), and in various pull-down and detection assays.
This unique combination of features makes this compound a powerful tool for accelerating the design-make-test-analyze cycle in PROTAC discovery and development.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the this compound linker is provided in the table below. These properties are important for considering its impact on the overall characteristics of the final PROTAC molecule.
| Property | Value | Reference |
| Molecular Formula | C₃₉H₅₀N₄O₈S | [1] |
| Molecular Weight | 734.90 g/mol | [1] |
| Appearance | To be determined | [2] |
| Solubility | Soluble in DMSO | [1] |
| Purity | >98% | [2] |
| Storage Conditions | -20°C for long-term storage | [2] |
Signaling Pathway: PROTAC-Mediated Protein Degradation
The general mechanism of action for a PROTAC is to induce the ubiquitination and subsequent degradation of a target protein. The following diagram illustrates this signaling pathway.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Development
The development of a novel PROTAC involves a multi-step process from initial design to cellular validation. The following diagram outlines a typical experimental workflow.
Caption: Experimental workflow for PROTAC development.
Experimental Protocols
This section provides detailed, exemplary protocols for the synthesis, characterization, and evaluation of a hypothetical PROTAC utilizing the this compound linker. These protocols are intended as a guide and may require optimization based on the specific properties of the POI and E3 ligase ligands.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes the coupling of a POI ligand (with a free amine) and an E3 ligase ligand (with a carboxylic acid) to the this compound linker. This assumes a two-step synthesis.
Materials:
-
This compound
-
POI ligand with a terminal amine group
-
E3 ligase ligand with a terminal carboxylic acid group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) for deprotection if necessary
-
Standard laboratory glassware and stirring equipment
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer for characterization
Procedure:
-
Activation of E3 Ligase Ligand:
-
Dissolve the E3 ligase ligand (1.0 eq) and NHS (1.1 eq) in anhydrous DMF.
-
Add DCC (1.1 eq) to the solution at 0°C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct. The filtrate contains the activated NHS ester of the E3 ligase ligand.
-
-
Coupling of Activated E3 Ligase Ligand to this compound:
-
To the filtrate from step 1, add this compound (1.0 eq) and TEA (2.0 eq).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting intermediate (E3-Linker) by column chromatography.
-
-
Coupling of POI Ligand to the E3-Linker Intermediate:
-
This step assumes the pyrene end of the linker has a carboxylic acid that needs activation, or that the biotin end has a reactive group for the POI ligand. For this example, we'll assume the pyrene end has a modifiable group for coupling. (Note: The commercial this compound may require modification to have a reactive group at the pyrene end).
-
Activate the carboxylic acid on the pyrene end of the E3-Linker intermediate using DCC/NHS as described in step 1.
-
To the activated intermediate, add the POI ligand with a free amine (1.0 eq) and TEA (2.0 eq).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
-
Final Purification and Characterization:
-
Purify the final PROTAC product by preparative HPLC.
-
Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and ¹H NMR to confirm its identity and purity.
-
Protocol 2: Fluorescence Polarization (FP) Assay for Ternary Complex Formation
This protocol utilizes the intrinsic fluorescence of the pyrene moiety to assess the formation of the ternary complex.
Materials:
-
Purified PROTAC containing the this compound linker
-
Purified recombinant POI
-
Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC)
-
Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)
-
Black, low-volume 384-well microplate
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the pyrene-labeled PROTAC in DMSO.
-
Prepare stock solutions of the POI and E3 ligase in the assay buffer.
-
Create a serial dilution of the unlabeled competitor ligand for the POI or E3 ligase for control experiments.
-
-
Assay Setup:
-
Add a fixed concentration of the pyrene-labeled PROTAC to all wells of the microplate. The concentration should be optimized to give a stable and measurable fluorescence signal.
-
Add a fixed concentration of the E3 ligase to the wells.
-
Add a serial dilution of the POI to the wells.
-
Include control wells:
-
PROTAC only
-
PROTAC + E3 ligase
-
PROTAC + POI
-
PROTAC + E3 ligase + POI + excess unlabeled competitor ligand
-
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization on a plate reader. Excitation and emission wavelengths should be optimized for pyrene (e.g., Ex: 340 nm, Em: 375 nm and 395 nm for excimer fluorescence if applicable).
-
-
Data Analysis:
-
The formation of the larger ternary complex will result in a slower tumbling rate of the pyrene-labeled PROTAC, leading to an increase in the fluorescence polarization signal.
-
Plot the change in fluorescence polarization as a function of the POI concentration to determine the apparent affinity of ternary complex formation.
-
Protocol 3: Streptavidin Pull-Down Assay for Ternary Complex Detection
This protocol uses the biotin tag on the linker to capture the PROTAC and any interacting proteins.
Materials:
-
PROTAC containing the this compound linker
-
Cell lysate from cells expressing the POI and E3 ligase
-
Streptavidin-coated magnetic beads
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against the POI and a component of the E3 ligase complex
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the biotinylated PROTAC or DMSO (vehicle control) for a specified time (e.g., 4 hours).
-
Wash the cells with cold PBS and lyse them in lysis buffer.
-
Clarify the lysate by centrifugation.
-
-
PROTAC-Protein Complex Capture:
-
Pre-wash the streptavidin magnetic beads with wash buffer.
-
Incubate the cell lysate with the streptavidin beads for 2-4 hours at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Wash the beads extensively with wash buffer to remove non-specific binders.
-
Elute the captured proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the POI and the E3 ligase.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
-
Data Analysis:
-
The presence of both the POI and the E3 ligase in the pull-down from the PROTAC-treated sample, but not in the control, confirms the formation of the ternary complex in a cellular context.
-
Protocol 4: Western Blot for Target Protein Degradation
This is a standard assay to quantify the degradation of the target protein induced by the PROTAC.
Materials:
-
PROTAC containing the this compound linker
-
Cell line expressing the POI
-
Cell culture medium and supplements
-
Lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibody against the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a desired time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibody for the POI and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Determine the DC₅₀ (concentration at which 50% degradation is observed) and Dₘₐₓ (maximum degradation).
-
Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data obtained from the characterization and evaluation of a PROTAC synthesized with this compound.
Table 1: Biophysical Characterization of PROTAC-X
| Assay | Parameter | Value |
| Fluorescence Polarization | Apparent Kd (Ternary Complex) | e.g., 100 nM |
| Surface Plasmon Resonance | KD (PROTAC to POI) | e.g., 50 nM |
| Surface Plasmon Resonance | KD (PROTAC to E3 Ligase) | e.g., 200 nM |
| Isothermal Titration Calorimetry | Kd (Ternary Complex) | e.g., 80 nM |
| Isothermal Titration Calorimetry | Cooperativity (α) | e.g., >1 (Positive) |
Table 2: Cellular Activity of PROTAC-X
| Assay | Parameter | Value |
| Western Blot | DC₅₀ | e.g., 25 nM |
| Western Blot | Dₘₐₓ | e.g., >90% |
| Cell Viability Assay | IC₅₀ | e.g., >10 µM |
Conclusion
This compound is a highly versatile and powerful tool for the development of novel PROTACs. Its unique trifunctional nature facilitates not only the synthesis of PROTACs but also their detailed characterization through a variety of biophysical and cellular assays. The protocols and data presentation formats provided in these application notes are intended to serve as a valuable resource for researchers in the rapidly advancing field of targeted protein degradation.
References
Application Notes and Protocols for Surface Functionalization of Nanoparticles with Pyrene-PEG5-Biotin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the surface functionalization of nanoparticles using Pyrene-PEG5-biotin. This bifunctional linker is particularly useful for imparting stealth properties, biocompatibility, and specific targeting capabilities to a variety of nanomaterials. The pyrene moiety serves as a robust anchor to the surface of graphitic nanomaterials like carbon nanotubes and graphene via π-π stacking, while the terminal biotin group enables strong and specific binding to streptavidin or avidin for targeted applications in drug delivery, bioimaging, and diagnostics.[1] The polyethylene glycol (PEG) spacer enhances solubility and minimizes non-specific protein adsorption, thereby increasing the in vivo circulation time of the nanoparticles.[2][3]
Core Concepts and Applications
The functionalization of nanoparticles with this compound is a versatile strategy for non-covalent surface modification. The pyrene group has a strong affinity for the sp2-hybridized carbon lattice of materials such as graphene, graphene oxide, and carbon nanotubes, allowing for a stable and straightforward functionalization process.[1] Once functionalized, the biotinylated nanoparticles can be employed in a variety of applications, including:
-
Targeted Drug Delivery: The biotin group can bind to streptavidin-conjugated antibodies or directly to biotin receptors overexpressed on the surface of cancer cells, facilitating targeted drug delivery and enhanced therapeutic efficacy.[4][5][6]
-
Biosensing: The high affinity of the biotin-streptavidin interaction can be leveraged for the development of sensitive and specific biosensors for the detection of a wide range of biomolecules.[5][6][7]
-
Bioimaging: By incorporating a fluorescent or contrast agent into the nanoparticle core, this compound functionalization enables targeted imaging of cells and tissues.
Experimental Protocols
This section provides detailed protocols for the surface functionalization of carbon nanotubes with this compound and the subsequent characterization of the functionalized nanoparticles.
Protocol 1: Surface Functionalization of Single-Walled Carbon Nanotubes (SWCNTs)
This protocol describes the non-covalent functionalization of SWCNTs with this compound in an aqueous solution.
Materials:
-
Single-Walled Carbon Nanotubes (SWCNTs)
-
This compound
-
Deionized (DI) water
-
Dimethylformamide (DMF)
-
Probe sonicator
-
Centrifuge
-
0.22 µm syringe filter
Procedure:
-
Dispersion of SWCNTs: Disperse 1 mg of SWCNTs in 10 mL of DI water by probe sonication for 30 minutes at 40% amplitude.
-
Preparation of this compound Solution: Prepare a 1 mg/mL stock solution of this compound in DMF.
-
Functionalization Reaction: To the dispersed SWCNT solution, add the this compound solution to a final concentration of 100 µg/mL.
-
Incubation: Incubate the mixture overnight at room temperature with gentle stirring to facilitate the π-π stacking interaction between the pyrene anchor and the SWCNT surface.
-
Purification:
-
Centrifuge the solution at 14,000 rpm for 30 minutes to pellet the functionalized SWCNTs.
-
Remove the supernatant containing unbound this compound.
-
Resuspend the pellet in 20 mL of DI water and sonicate for 5 minutes.
-
Repeat the centrifugation and resuspension steps three times to ensure complete removal of unbound linker.
-
-
Final Product: After the final wash, resuspend the functionalized SWCNTs in the desired buffer or medium for characterization and further applications. Filter the final dispersion through a 0.22 µm syringe filter to remove any large aggregates.
Protocol 2: Characterization of Functionalized Nanoparticles
This protocol outlines the key characterization techniques to confirm the successful functionalization of nanoparticles with this compound.
1. UV-Vis Spectroscopy:
-
Purpose: To confirm the presence of the pyrene moiety on the nanoparticle surface.
-
Procedure:
-
Acquire UV-Vis spectra of the pristine (unfunctionalized) nanoparticles, free this compound, and the functionalized nanoparticles in a suitable solvent (e.g., DI water).
-
Look for the characteristic absorption peaks of pyrene (typically around 242, 276, and 345 nm) in the spectrum of the functionalized nanoparticles, which will be absent in the spectrum of the pristine nanoparticles.
-
2. Dynamic Light Scattering (DLS) and Zeta Potential Measurement:
-
Purpose: To assess the change in hydrodynamic diameter and surface charge of the nanoparticles upon functionalization.
-
Procedure:
-
Measure the hydrodynamic diameter and zeta potential of the pristine and functionalized nanoparticles dispersed in DI water or a buffer of known pH.
-
An increase in the hydrodynamic diameter is expected due to the addition of the this compound layer.
-
A change in the zeta potential will indicate a modification of the nanoparticle surface chemistry.
-
3. Fluorescence Spectroscopy:
-
Purpose: To further confirm the presence and electronic interaction of the pyrene anchor with the nanoparticle surface.
-
Procedure:
-
Measure the fluorescence emission spectrum of free this compound and the functionalized nanoparticles.
-
A quenching or a shift in the characteristic fluorescence emission of pyrene upon attachment to the nanoparticle surface can indicate a successful functionalization.
-
4. Biotin Functionality Assay (Streptavidin Binding):
-
Purpose: To verify that the biotin moiety is accessible and functional for binding to streptavidin.
-
Procedure (using a fluorescently labeled streptavidin):
-
Incubate the functionalized nanoparticles with a solution of fluorescently labeled streptavidin (e.g., Streptavidin-FITC) for 30 minutes at room temperature.
-
Purify the nanoparticles by centrifugation to remove unbound streptavidin.
-
Measure the fluorescence of the nanoparticle pellet. A significant increase in fluorescence compared to a control sample (functionalized nanoparticles without streptavidin) confirms the binding of streptavidin to the biotinylated surface.
-
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the characterization of nanoparticles before and after functionalization with this compound.
Table 1: Physicochemical Properties of Nanoparticles
| Nanoparticle Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Pristine SWCNTs | 150 ± 15 | 0.45 | -15.2 ± 2.1 |
| Functionalized SWCNTs | 210 ± 20 | 0.30 | -25.8 ± 3.5 |
Table 2: Spectroscopic Analysis
| Sample | UV-Vis Absorption Peaks (nm) | Fluorescence Emission Maxima (nm) |
| This compound | 242, 276, 345 | 375, 395 |
| Functionalized SWCNTs | 245, 278, 348 | Quenched |
Visualizing the Workflow and Interactions
The following diagrams illustrate the experimental workflow and the molecular interactions involved in the surface functionalization and targeting process.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. Universal Biotin—PEG-Linked Gold Nanoparticle Probes for the Simultaneous Detection of Nucleic Acids and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biotin-functionalized nanoparticles: an overview of recent trends in cancer detection - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 6. Biotin-functionalized nanoparticles: an overview of recent trends in cancer detection [acikerisim.istinye.edu.tr]
- 7. docta.ucm.es [docta.ucm.es]
Application Notes and Protocols for Pyrene-PEG5-biotin in Binding Assays with Streptavidin-Coated Plates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The high-affinity interaction between biotin and streptavidin is a cornerstone of many biotechnological applications, from immunoassays to drug discovery. Pyrene-PEG5-biotin is a versatile molecular probe that leverages this robust interaction for fluorescence-based detection. This molecule comprises a pyrene fluorophore, a five-unit polyethylene glycol (PEG) spacer, and a biotin moiety. The pyrene group provides a strong fluorescent signal, while the biotin tag facilitates high-affinity binding to streptavidin.[1] The flexible PEG5 spacer enhances solubility, reduces steric hindrance, and optimizes the accessibility of the biotin group for binding.[1]
Upon binding of multiple this compound molecules to the tetrameric streptavidin, changes in the fluorescence properties of pyrene can be observed. These changes, including fluorescence quenching and the formation of excimer fluorescence, provide a sensitive method for quantifying binding events.[1][2] This application note provides detailed protocols for utilizing this compound in binding assays with streptavidin-coated plates, along with the expected quantitative data and visualizations of the underlying principles and workflows.
Data Presentation
Table 1: Physicochemical and Binding Properties of this compound and Streptavidin
| Parameter | Value | Reference |
| This compound | ||
| Molecular Weight | ~735 g/mol | BroadPharm |
| Excitation Wavelength (monomer) | ~345 nm | [3] |
| Emission Wavelength (monomer) | ~375-396 nm | [4] |
| Emission Wavelength (excimer) | ~470-480 nm | [3][4] |
| Streptavidin | ||
| Molecular Weight | ~53 kDa (tetramer) | |
| This compound : Streptavidin Interaction | ||
| Dissociation Constant (Kd) | ~10⁻¹⁴ M | [5][6] |
| Binding Stoichiometry | Up to 4 molecules of biotin per streptavidin tetramer |
Table 2: Representative Data for a Titration Assay of this compound with Streptavidin-Coated Wells
| This compound Concentration (nM) | Monomer Fluorescence Intensity (a.u.) at 390 nm | Excimer Fluorescence Intensity (a.u.) at 480 nm |
| 0 | 0 | 0 |
| 10 | 850 | 50 |
| 20 | 700 | 150 |
| 40 | 500 | 350 |
| 60 | 350 | 550 |
| 80 | 250 | 700 |
| 100 | 200 | 800 |
| 120 | 250 | 750 |
| 140 | 300 | 700 |
Note: The data presented in this table is illustrative and intended to demonstrate the expected trends in a typical binding assay. Actual fluorescence intensities will vary depending on the specific instrumentation, plate type, and reagent concentrations used.
Experimental Protocols
Protocol 1: Direct Binding Assay of this compound to Streptavidin-Coated 96-Well Plates
This protocol describes a method to measure the direct binding of this compound to a streptavidin-coated plate, leading to a concentration-dependent increase in fluorescence, particularly excimer fluorescence.
Materials:
-
Streptavidin-coated 96-well black, clear-bottom plates
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Wash Buffer: PBS with 0.05% Tween-20
-
Anhydrous DMSO
-
Fluorescence plate reader with excitation at ~345 nm and emission detection at ~390 nm and ~480 nm.
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a series of working solutions of this compound by diluting the stock solution in PBS. Recommended final concentrations in the assay wells range from 10 nM to 200 nM.
-
-
Plate Preparation:
-
If the streptavidin-coated plates are not pre-blocked, wash each well twice with 200 µL of Wash Buffer.
-
Remove the final wash solution completely before adding the this compound solutions.
-
-
Binding Reaction:
-
Add 100 µL of each this compound working solution to triplicate wells of the streptavidin-coated plate.
-
Include triplicate wells with 100 µL of PBS only to serve as a background control.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Washing:
-
Discard the solutions from the wells.
-
Wash each well three times with 200 µL of Wash Buffer to remove unbound this compound.
-
-
Fluorescence Measurement:
-
After the final wash, add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a plate reader with the following settings:
-
Excitation: 345 nm
-
Emission for monomer: 390 nm
-
Emission for excimer: 480 nm
-
-
-
Data Analysis:
-
Subtract the average background fluorescence from all readings.
-
Plot the background-corrected fluorescence intensity at both 390 nm and 480 nm against the concentration of this compound.
-
Protocol 2: Competitive Binding Assay
This protocol can be used to determine the binding affinity of an unlabeled biotinylated molecule by measuring its ability to compete with this compound for binding to the streptavidin-coated plate.
Materials:
-
All materials from Protocol 1
-
Unlabeled biotinylated competitor molecule
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a working solution of this compound in PBS at a concentration that gives a robust signal in the direct binding assay (e.g., 80-100 nM, based on the data in Table 2).
-
Prepare a series of dilutions of the unlabeled biotinylated competitor molecule in PBS.
-
-
Competition Reaction:
-
In separate tubes, pre-incubate 50 µL of the this compound working solution with 50 µL of each dilution of the unlabeled competitor for 30 minutes at room temperature.
-
Include a control with 50 µL of this compound and 50 µL of PBS.
-
-
Binding to Plate:
-
Transfer 100 µL of each pre-incubated mixture to triplicate wells of a streptavidin-coated plate.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Washing and Fluorescence Measurement:
-
Follow steps 4 and 5 from Protocol 1.
-
-
Data Analysis:
-
Subtract the average background fluorescence from all readings.
-
Plot the fluorescence intensity (primarily at 480 nm for excimer fluorescence) against the concentration of the unlabeled competitor.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the this compound binding).
-
Visualizations
References
- 1. Biotin-pyrene conjugates with poly(ethylene glycol) spacers are convenient fluorescent probes for avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Accurate titration of avidin and streptavidin with biotin-fluorophore conjugates in complex, colored biofluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Excimer-Based Fluorescence Probes for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholar.colorado.edu [scholar.colorado.edu]
- 6. Dissociation constant of the streptavidin and - Generic - BNID 114157 [bionumbers.hms.harvard.edu]
Application Notes and Protocols for Labeling Oligonucleotides with Pyrene-PEG5-biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide to the labeling of oligonucleotides with Pyrene-PEG5-biotin, a versatile reagent that imparts dual functionality: the fluorescent properties of pyrene for detection and the high-affinity binding of biotin for capture and purification. This dual-labeling strategy is advantageous in a variety of molecular biology and drug development applications, including nucleic acid detection assays, affinity purification of oligonucleotide-protein complexes, and the development of targeted molecular probes.
The this compound molecule consists of three key components:
-
Pyrene: A polycyclic aromatic hydrocarbon that exhibits a long fluorescence lifetime and is sensitive to its microenvironment. Its fluorescence properties, including the potential for excimer formation, can be exploited for sensitive detection of hybridization events.[1]
-
PEG5 (Pentaethylene Glycol) Spacer: A flexible, hydrophilic spacer that improves the solubility of the labeled oligonucleotide and reduces steric hindrance, thereby enhancing the accessibility of the pyrene and biotin moieties.
-
Biotin: A vitamin with an exceptionally high affinity for streptavidin and avidin, enabling robust and specific immobilization, capture, and purification of the labeled oligonucleotide.[2]
These application notes provide detailed protocols for the conjugation of this compound to amine-modified oligonucleotides, purification of the resulting conjugate, and its characterization and application in a model nucleic acid detection workflow.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | Varies by manufacturer | |
| Excitation Wavelength (λex) | ~340 nm | [1] |
| Emission Wavelength (λem) | ~376 nm (monomer) | [1] |
| Purity | Typically >95% | |
| Storage Conditions | -20°C, protected from light and moisture | [3] |
Table 2: Typical Quantitative Data for Labeled Oligonucleotides (Illustrative)
| Parameter | Typical Value | Method of Determination |
| Labeling Efficiency | 70-90% | UV-Vis Spectroscopy |
| Purification Yield (HPLC) | 30-50% | UV-Vis Spectroscopy |
| Purity of Final Product | >95% | HPLC Analysis |
| Degree of Labeling (DOL) | ~1.0 | UV-Vis Spectroscopy (A260/A340 ratio) |
Note: The values in Table 2 are illustrative and can vary depending on the specific oligonucleotide sequence, reaction conditions, and purification method.
Experimental Protocols
Protocol 1: Labeling of Amine-Modified Oligonucleotides with this compound (NHS Ester)
This protocol assumes the use of this compound with an N-hydroxysuccinimide (NHS) ester reactive group for conjugation to a 5'- or 3'-amine-modified oligonucleotide.[4][5]
Materials:
-
Amine-modified oligonucleotide (desalted or purified)
-
This compound, NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.5
-
Nuclease-free water
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.
-
Reagent Preparation: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO to a final concentration of 10 mM.
-
Labeling Reaction: a. In a microcentrifuge tube, combine 10 µL of the 1 mM amine-modified oligonucleotide solution with 80 µL of 0.1 M Sodium Bicarbonate buffer (pH 8.5). b. Add 10 µL of the 10 mM this compound NHS ester solution to the oligonucleotide solution. This represents a 10-fold molar excess of the labeling reagent. c. Vortex the reaction mixture gently and incubate at room temperature for 2-4 hours, protected from light.
-
Quenching the Reaction (Optional): The reaction can be stopped by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 100 mM. However, proceeding directly to purification is common.
Protocol 2: Purification of Labeled Oligonucleotides by Reverse-Phase HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a highly effective method for separating the labeled oligonucleotide from unlabeled oligonucleotides and excess labeling reagent.[6][7][8]
Materials:
-
RP-HPLC system with a UV detector
-
C18 reverse-phase column
-
Buffer A: 0.1 M Triethylammonium acetate (TEAA) in nuclease-free water
-
Buffer B: 0.1 M TEAA in 50% acetonitrile/water
-
Acetonitrile
-
Nuclease-free water
-
SpeedVac or lyophilizer
Procedure:
-
Sample Preparation: Dilute the labeling reaction mixture with Buffer A to a suitable volume for injection (e.g., 100 µL).
-
HPLC Separation: a. Equilibrate the C18 column with a low percentage of Buffer B (e.g., 5-10%). b. Inject the sample onto the column. c. Elute the oligonucleotide using a linear gradient of Buffer B (e.g., from 10% to 70% over 30 minutes) at a flow rate of 1 mL/min. d. Monitor the elution profile at 260 nm (for the oligonucleotide) and 340 nm (for the pyrene label).
-
Fraction Collection: Collect the peak that absorbs at both 260 nm and 340 nm. This peak corresponds to the successfully labeled oligonucleotide. Unlabeled oligonucleotides will elute earlier and show absorbance only at 260 nm, while the free label will elute later.
-
Desalting and Lyophilization: a. Remove the acetonitrile and TEAA from the collected fractions using a SpeedVac or by lyophilization. b. Resuspend the purified, labeled oligonucleotide in nuclease-free water.
Protocol 3: Characterization of Labeled Oligonucleotides
A. UV-Vis Spectroscopy for Quantification and Degree of Labeling (DOL):
-
Measure the absorbance of the purified labeled oligonucleotide solution at 260 nm (A260) and 340 nm (A340) using a spectrophotometer.
-
Calculate the oligonucleotide concentration:
-
Correct the A260 reading for the contribution of the pyrene absorbance at 260 nm (if the extinction coefficient of pyrene at 260 nm is known). A simplified estimation can be made if this value is unknown, but for accurate quantification, it is recommended to determine this correction factor.
-
Use the Beer-Lambert law (A = εcl) to calculate the concentration of the oligonucleotide, where ε is the extinction coefficient of the oligonucleotide at 260 nm (provided by the oligo manufacturer).
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = (A340 / ε_pyrene) / (A260_corrected / ε_oligo)
-
Where ε_pyrene is the extinction coefficient of pyrene at 340 nm.
-
B. Fluorescence Spectroscopy:
-
Dilute the labeled oligonucleotide to a suitable concentration in a desired buffer.
-
Record the fluorescence emission spectrum using a spectrofluorometer with an excitation wavelength of 340 nm.[1]
-
Observe the characteristic monomer emission peak of pyrene around 376 nm.
Mandatory Visualizations
Caption: Experimental workflow for labeling oligonucleotides.
Caption: Workflow for nucleic acid detection.
Application Example: Nucleic Acid Detection
Oligonucleotides labeled with this compound are powerful tools for the development of sensitive and specific nucleic acid detection assays. The pyrene moiety serves as a fluorescent reporter, while the biotin enables the capture and immobilization of the probe-target complex.
General Workflow:
-
Hybridization: The this compound labeled oligonucleotide probe is incubated with a sample containing the target nucleic acid sequence. The probe specifically hybridizes to its complementary target.
-
Capture: The hybridization mixture is then introduced to a streptavidin-coated solid support, such as magnetic beads or a microplate.[2] The high affinity of biotin for streptavidin results in the efficient capture of the probe-target complex onto the surface.
-
Washing: Unbound components, including non-target nucleic acids and excess probe, are removed through a series of washing steps.
-
Detection: The presence of the target nucleic acid is detected by measuring the fluorescence signal from the pyrene label on the immobilized complexes. The intensity of the fluorescence signal is proportional to the amount of target nucleic acid present in the sample.
This workflow can be adapted for various formats, including qualitative and quantitative assays, and can be integrated into automated high-throughput screening platforms. The unique fluorescent properties of pyrene, such as its sensitivity to the local environment, can provide additional information about the hybridization event and the conformation of the probe-target duplex.
References
- 1. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 2. Purification of DNA-binding proteins using biotin/streptavidin affinity systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent Labeled Oligos,Oligo Fluorescent Labeling By Name [biosyn.com]
- 4. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 5. glenresearch.com [glenresearch.com]
- 6. waters.com [waters.com]
- 7. mz-at.de [mz-at.de]
- 8. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]
Troubleshooting & Optimization
Troubleshooting low fluorescence signal with Pyrene-PEG5-biotin
Welcome to the technical support center for Pyrene-PEG5-biotin. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve issues with low fluorescence signals and optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of this compound?
A1: The pyrene fluorophore in this compound has distinct fluorescence properties for its monomer and excimer forms. The monomer is a single molecule in its excited state, while the excimer is a short-lived dimer formed between an excited monomer and a ground-state monomer when they are in close proximity (approximately 10 Å).[1][2]
-
Monomer Fluorescence: Characterized by a structured emission spectrum with multiple peaks.
-
Excimer Fluorescence: Appears as a broad, unstructured, and red-shifted emission at higher wavelengths.[3][4][5]
Since this compound contains a single pyrene moiety, excimer formation will only occur through intermolecular interactions, for instance, at high probe concentrations or when multiple probes are brought close together by a binding target (e.g., multiple probes binding to a single streptavidin tetramer).[2][3]
Q2: What can cause quenching of the pyrene fluorescence signal?
A2: Fluorescence quenching is a process that decreases the intensity of the fluorescence emission. For pyrene, quenching can be caused by several factors:
-
Self-Quenching: At high concentrations, pyrene molecules can form non-fluorescent ground-state complexes, leading to a decrease in the overall signal.[2][6]
-
Paramagnetic Ions: Metal ions like Copper (Cu²⁺) are known to significantly quench pyrene fluorescence.[7][8]
-
Organic Molecules: Certain organic compounds, such as nitroanilines, can act as quenchers.[9]
-
Biological Molecules: Components of your experimental system, such as nucleic acid bases (purines and pyrimidines), can quench the fluorescence of pyrene derivatives.[10]
Q3: How does the solvent environment affect the fluorescence signal?
A3: The fluorescence emission spectrum of the pyrene monomer is highly sensitive to the polarity of its microenvironment. Specifically, the ratio of the intensities of different vibronic bands in the emission spectrum changes with solvent polarity. The ratio of the first and third vibronic bands (I₁/I₃) is often used as a measure of the local environmental polarity.[11][12][13][14] A high I₁/I₃ ratio indicates a more polar environment. This property can be used to probe conformational changes in proteins or binding events that alter the probe's local environment.
Q4: What are common issues related to the biotin-streptavidin interaction?
A4: While the biotin-streptavidin bond is very strong, several issues can arise:
-
Endogenous Biotin: Samples from biological sources (e.g., liver, eggs, milk) can contain free biotin, which competes with this compound for binding sites on streptavidin, leading to a reduced signal.[15]
-
Non-specific Binding: Avidin, another biotin-binding protein, can exhibit high non-specific binding due to its glycosylation and basic isoelectric point (pI). Using streptavidin or NeutrAvidin is recommended to minimize this issue.[15]
-
Steric Hindrance: The PEG5 spacer is designed to reduce steric hindrance, but the orientation of the binding pocket or the presence of other large molecules could still impede the binding of the biotin moiety.[15][16]
Troubleshooting Low Fluorescence Signal
Use the following guides to diagnose and resolve common causes of a weak fluorescence signal in your experiment.
Problem Area 1: Instrumental and Reagent Issues
This section covers issues related to your experimental setup, reagents, and the probe itself.
| Potential Cause | Recommended Solution |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths on your fluorometer or plate reader are set correctly for pyrene monomer or excimer detection. Use the values in the table below as a starting point.[1][17] |
| Probe Degradation | This compound should be stored at -20°C in the dark.[15][18] Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from a stock solution for each experiment. |
| Low Probe Concentration | The signal is directly proportional to the probe concentration. If the signal is too low, consider increasing the concentration. However, be aware of potential self-quenching at very high concentrations.[2][6] |
| Photobleaching | Pyrene can be susceptible to photobleaching (light-induced signal loss). Minimize exposure of your sample to the excitation light. If conducting microscopy, use an anti-fade mounting medium.[19] |
Table 1: Spectral Properties of Pyrene
| Species | Typical Excitation Max (λex) | Typical Emission Max (λem) | Notes |
| Monomer | ~335-345 nm | ~375-410 nm (structured peaks) | The exact peak positions are sensitive to solvent polarity.[1][3][17] |
| Excimer | ~335-345 nm | ~460-500 nm (broad peak) | A broad, structureless band shifted to a longer wavelength.[3][4][5] |
Problem Area 2: Assay and Buffer Conditions
This section addresses issues related to the experimental design and chemical environment.
| Potential Cause | Recommended Solution |
| Fluorescence Quenching | Ensure your buffers are free from known quenchers like paramagnetic metal ions (e.g., Cu²⁺).[7][8] If working with nucleic acids, be aware that they can quench pyrene fluorescence.[10] |
| Suboptimal Buffer pH or Polarity | The fluorescence of pyrene can be influenced by pH and solvent polarity.[11][12][13][14] Ensure your buffer pH is stable and appropriate for your assay. Extreme pH values can affect both the fluorophore and the biotin-streptavidin interaction. |
| Inefficient Biotin-Streptavidin Binding | Confirm that your streptavidin is active. If using streptavidin-coated plates, ensure they have not expired and were stored correctly. Include a blocking step (e.g., with BSA) to prevent non-specific binding of the probe to the surface.[20] |
| Competition from Free Biotin | If your sample is of biological origin, it may contain endogenous biotin.[15] This can be mitigated by purification steps or by using a biotin-blocking kit. |
Troubleshooting Workflow Diagram
This diagram outlines a logical workflow for diagnosing the cause of a low fluorescence signal.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. csun.edu [csun.edu]
- 8. Pyrene-Functionalized Fluorescent Nanojars: Synthesis, Mass Spectrometric, and Photophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitroanilines as quenchers of pyrene fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of quenching of the fluorescence of a benzo[a]pyrene tetraol metabolite model compound by 2'-deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Solvent Polarity on the Fluorescence Emission Spectra of Select Five- and Six-Ring Pyrene Derivatives [opg.optica.org]
- 12. researchgate.net [researchgate.net]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound | BroadPharm [broadpharm.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. Spectrum [Pyrene] | AAT Bioquest [aatbio.com]
- 18. medkoo.com [medkoo.com]
- 19. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 20. static.igem.wiki [static.igem.wiki]
Dealing with aggregation of proteins after conjugation with Pyrene-PEG5-biotin
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Pyrene-PEG5-biotin protein conjugation. Aggregation is a common challenge encountered during bioconjugation, and this resource offers solutions to help you achieve successful labeling of your protein of interest.
Troubleshooting Guide: Protein Aggregation After Conjugation
Protein aggregation after conjugation with this compound can arise from various factors, including the inherent properties of the protein, the hydrophobic nature of the pyrene moiety, and the specifics of the conjugation reaction conditions. This guide provides a systematic approach to diagnosing and resolving these issues.
dot
Figure 1. A workflow for troubleshooting protein aggregation.
| Problem | Possible Cause | Recommended Solution |
| Visible Precipitation During or Immediately After Conjugation | High Molar Ratio of this compound: The hydrophobic pyrene can cause aggregation when present in excess. | Optimize the molar ratio of the labeling reagent to the protein. Start with a lower ratio (e.g., 3:1 or 5:1) and incrementally increase it. |
| Inappropriate Buffer Conditions: pH, ionic strength, or buffer components may be destabilizing the protein. | Ensure the reaction buffer pH is optimal for your protein's stability and away from its isoelectric point (pI)[1]. Use amine-free buffers such as PBS, HEPES, or MOPS at a concentration of 10-50 mM[2]. | |
| High Protein Concentration: Crowding can promote intermolecular interactions and aggregation. | Perform the conjugation reaction at a lower protein concentration (e.g., 1-2 mg/mL)[1]. | |
| Soluble Aggregates Detected by DLS or SEC | Hydrophobic Interactions: The pyrene moiety can expose hydrophobic patches, leading to the formation of soluble oligomers. | Add stabilizing excipients to the reaction and storage buffers. Options include non-ionic detergents (e.g., 0.01% Tween-20), sugars (e.g., sucrose, trehalose), or amino acids (e.g., arginine, glycine)[3][4]. |
| Incorrect Storage Conditions: Freeze-thaw cycles can induce aggregation. | Store the conjugated protein in aliquots at -80°C with a cryoprotectant like 20-50% glycerol[1]. | |
| Smearing or High Molecular Weight Bands on SDS-PAGE | Heterogeneous Conjugation: A variable number of this compound molecules attached to the protein can result in a smear. | Optimize the reaction time and temperature to control the extent of labeling. Consider alternative conjugation chemistries if available for your protein that offer more site-specificity[5]. |
| Covalent Cross-linking: If the protein has multiple reactive sites in close proximity, intermolecular cross-linking can occur. | Reduce the molar excess of the labeling reagent. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal molar ratio of this compound to my protein?
A1: The optimal molar ratio is protein-dependent. A good starting point is a 10:1 to 40:1 molar excess of the labeling reagent to the protein[6]. It is recommended to perform a titration to find the ratio that provides sufficient labeling without causing significant aggregation. For hydrophobic dyes, a lower stoichiometry (e.g., 1:1) might be necessary to prevent precipitation[7].
Q2: What buffer should I use for the conjugation reaction?
A2: Use an amine-free buffer such as phosphate-buffered saline (PBS), HEPES, or MOPS at a pH range of 6.5 to 8.5[2]. Avoid buffers containing primary amines like Tris or glycine, as they will compete with the protein for reaction with the NHS ester of the biotinylation reagent[8].
Q3: How can I remove unconjugated this compound after the reaction?
A3: Unreacted labeling reagent can be removed by size-based separation methods. Size exclusion chromatography (SEC) or dialysis are effective for this purpose[8]. For smaller sample volumes, desalting columns can also be used.
Q4: The PEG chain in this compound is supposed to increase solubility. Why am I still seeing aggregation?
A4: While the PEG5 linker does enhance the hydrophilicity of the reagent, the pyrene component is significantly hydrophobic[9][10]. If the degree of labeling is too high, the hydrophobic nature of multiple pyrene molecules on the protein surface can overcome the solubilizing effect of the PEG chains, leading to aggregation.
Q5: How can I confirm that the aggregation is caused by the conjugation and not an issue with my protein itself?
A5: It is crucial to have a control sample of your protein that has been subjected to the same buffer conditions, temperature, and handling as the conjugation reaction but without the addition of the this compound reagent. Analyze both the control and the conjugated sample by DLS, SEC, and SDS-PAGE to directly compare their aggregation state.
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with this compound
dot
Figure 2. A general workflow for protein conjugation.
-
Protein Preparation:
-
Dissolve or buffer exchange the protein into an amine-free buffer (e.g., 1x PBS, pH 7.4) at a concentration of 1-2 mg/mL.
-
Ensure the protein solution is clear and free of any precipitate by centrifugation or filtration (0.22 µm filter).
-
-
Reagent Preparation:
-
Dissolve this compound in anhydrous dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM immediately before use.
-
-
Conjugation Reaction:
-
Add the calculated amount of this compound stock solution to the protein solution to achieve the desired molar excess. Add the DMSO solution dropwise while gently vortexing to prevent localized high concentrations that can lead to precipitation.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove unreacted this compound and byproducts by size exclusion chromatography (SEC) using a column pre-equilibrated with a suitable storage buffer for your protein.
-
Alternatively, perform dialysis against the storage buffer.
-
Protocol 2: Characterization of Protein Aggregation by Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Filter the protein conjugate solution through a low-protein-binding 0.22 µm syringe filter directly into a clean DLS cuvette[11].
-
The optimal protein concentration for DLS is typically between 0.5 and 2 mg/mL.
-
-
Instrument Setup:
-
Set the instrument to the appropriate temperature for your protein's stability (e.g., 25°C).
-
Allow the sample to equilibrate to the set temperature for at least 5 minutes before measurement.
-
-
Data Acquisition:
-
Perform at least three replicate measurements for each sample.
-
Analyze the correlation function to obtain the size distribution, average hydrodynamic radius (Rh), and polydispersity index (PDI). A higher Rh and PDI compared to the unconjugated control indicate the presence of aggregates.
-
| Parameter | Unconjugated Protein (Expected) | Conjugated Protein (No Aggregation) | Conjugated Protein (Aggregated) |
| Hydrodynamic Radius (Rh) | Dependent on protein size | Slightly larger than unconjugated | Significantly larger, multiple peaks may appear |
| Polydispersity Index (PDI) | < 0.2 | < 0.25 | > 0.3 |
Protocol 3: Analysis of Protein Conjugates by Size Exclusion Chromatography (SEC)
-
System Preparation:
-
Equilibrate the SEC column with a filtered and degassed mobile phase suitable for your protein (e.g., PBS, pH 7.4).
-
Ensure a stable baseline before injecting the sample.
-
-
Sample Injection:
-
Inject a defined amount of your protein conjugate (typically 10-100 µg).
-
Run the unconjugated protein as a control.
-
-
Data Analysis:
-
Monitor the elution profile at 280 nm (for protein) and ~340 nm (for pyrene).
-
Aggregation is indicated by the appearance of peaks eluting earlier than the main monomeric peak. Integration of the peak areas can be used to quantify the percentage of aggregates.
-
Protocol 4: SDS-PAGE Analysis of Conjugated Proteins
-
Sample Preparation:
-
Mix the protein sample with an equal volume of 2x Laemmli sample buffer.
-
For reducing conditions, add a reducing agent like β-mercaptoethanol or DTT.
-
Heat the samples at 95°C for 5 minutes[12].
-
-
Electrophoresis:
-
Load the samples onto a polyacrylamide gel of an appropriate percentage for your protein's molecular weight.
-
Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom.
-
-
Visualization:
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands.
-
The conjugated protein should appear as a band with a slightly higher molecular weight than the unconjugated protein. A smear or high molecular weight bands can indicate heterogeneous labeling or aggregation[5]. The presence of a fluorescent pyrene tag may also allow for in-gel fluorescence imaging before staining.
-
References
- 1. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abcam.co.jp [abcam.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 5. biochemistry - Troubleshooting bioconjugates migration in a SDS-PAGE gel? - Biology Stack Exchange [biology.stackexchange.com]
- 6. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 7. researchgate.net [researchgate.net]
- 8. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | AxisPharm [axispharm.com]
- 10. SDS-PAGE Protocol | Rockland [rockland.com]
- 11. research.cbc.osu.edu [research.cbc.osu.edu]
- 12. neobiotechnologies.com [neobiotechnologies.com]
Impact of pH and buffer composition on Pyrene-PEG5-biotin fluorescence
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrene-PEG5-biotin. The information is designed to address common issues encountered during fluorescence-based experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected fluorescence properties of this compound?
This compound is a fluorescent probe that exhibits two primary fluorescence signatures. In a dilute solution and unaggregated state, it displays characteristic monomer emission with peaks in the 375-400 nm range.[1] When multiple pyrene molecules are in close proximity (less than 10 Å), they can form an "excited state dimer" or excimer , which results in a broad, red-shifted emission band centered around 470-500 nm.[1] The ratio of excimer to monomer fluorescence intensity (Ie/Im) is a sensitive indicator of the proximity of the pyrene moieties.
Q2: How does the binding of this compound to avidin or streptavidin affect its fluorescence?
The biotin component of the probe binds with high affinity to avidin and streptavidin.[2] This binding event can lead to a change in the fluorescence properties of the pyrene fluorophore. Depending on the specific conjugate and the length of the PEG spacer, binding can result in fluorescence quenching.[3] For instance, with a shorter PEG spacer, the pyrene moieties can be brought into close enough proximity upon binding to the tetrameric avidin/streptavidin to induce excimer formation and quenching of the monomer fluorescence.[3]
Q3: Can the PEG spacer in this compound influence its fluorescence?
Yes, the PEG5 spacer serves multiple functions that can indirectly influence fluorescence. It enhances the solubility of the hydrophobic pyrene and biotin in aqueous buffers, which can help to prevent aggregation-induced fluorescence changes.[2][4] The PEG spacer also provides flexibility and reduces steric hindrance, allowing for efficient binding of the biotin to its target proteins.[2][4]
Troubleshooting Guides
Issue 1: Low or No Fluorescence Signal
Possible Causes and Solutions
| Cause | Recommended Action |
| Incorrect Fluorometer Settings | Ensure the excitation and emission wavelengths are set appropriately for pyrene monomer (Excitation: ~345 nm, Emission: ~375-400 nm) or excimer (Emission: ~470-500 nm). Optimize slit widths and photomultiplier tube (PMT) voltage to maximize signal without introducing excessive noise or photobleaching.[5][6] |
| Photobleaching | Reduce the excitation light intensity by narrowing the slit widths or using neutral density filters. Minimize the exposure time of the sample to the excitation light.[6] |
| Low Concentration of Probe | Increase the concentration of this compound. Be aware that at higher concentrations, you may observe an increase in excimer emission due to aggregation. |
| Fluorescence Quenching | Certain components in your buffer, such as heavy atoms or purines, can quench pyrene fluorescence.[7][8] If possible, test the fluorescence in a simpler buffer system to identify the quenching agent. |
| Degradation of the Probe | Store this compound as recommended by the manufacturer, typically at -20°C and protected from light, to prevent degradation.[4] |
Issue 2: Unexpected Excimer Emission
Possible Causes and Solutions
| Cause | Recommended Action |
| Aggregation of the Probe | High concentrations of pyrene-containing molecules can lead to aggregation and subsequent excimer formation.[1] Try diluting your sample. The PEG5 spacer is designed to improve solubility, but aggregation can still occur under certain buffer conditions.[2] |
| Binding to Target Molecule | If your experiment involves binding to a multivalent target like streptavidin, the formation of excimers may be an expected outcome as multiple probes are brought into close proximity.[3] |
| Adsorption to Surfaces | Pyrene is hydrophobic and can adsorb to the surfaces of cuvettes or microplates, leading to localized high concentrations and excimer formation. Consider using non-binding surfaces or adding a small amount of a non-ionic surfactant like Tween-20 to your buffer. |
Issue 3: Variability in Fluorescence Readings Between Experiments
Possible Causes and Solutions
| Cause | Recommended Action |
| Inconsistent Sample Preparation | Ensure meticulous and consistent sample preparation. Small bubbles, dust particles, or fingerprints on the cuvette can scatter light and affect readings.[5][6] Thoroughly mix all components of the solution. |
| Buffer Composition and pH | Even small variations in pH or buffer components can potentially alter the fluorescence of pyrene derivatives.[9] Use freshly prepared buffers and ensure the pH is consistent across all experiments. |
| Instrument Drift | Allow the fluorometer lamp to warm up sufficiently before taking measurements to ensure a stable light output. |
Impact of pH and Buffer Composition (Anticipated Effects)
Anticipated Impact of pH on this compound Fluorescence
| pH Range | Potential Effect on Fluorescence | Rationale |
| Acidic (pH < 4) | Potential for slight fluorescence changes or instability. | Extreme acidic conditions might affect the stability of the biotin moiety or induce aggregation of the probe, potentially leading to changes in excimer/monomer ratio. Some pyrene derivatives show altered fluorescence at very low pH.[9] |
| Neutral (pH 6-8) | Stable fluorescence expected. | The pyrene, PEG, and biotin components are generally stable in this pH range. This is the recommended pH range for most biological assays involving biotin-streptavidin interactions. |
| Alkaline (pH > 9) | Potential for slight fluorescence changes or instability. | Extreme alkaline conditions could potentially lead to the degradation of the probe over time, affecting fluorescence intensity. |
Anticipated Impact of Buffer Composition on this compound Fluorescence
| Buffer Component | Potential Effect on Fluorescence | Rationale |
| Phosphate Buffers (e.g., PBS) | Generally compatible. | Commonly used for biological assays and should not significantly interfere with pyrene fluorescence. |
| Tris Buffers | Generally compatible. | Another common buffer for biological experiments that is unlikely to cause significant issues. |
| Citrate/Acetate Buffers | Potential for minor effects at low pH. | Often used for acidic pH ranges. The fluorescence should be stable, but it is important to maintain consistent pH. |
| High Salt Concentrations | May promote aggregation. | High ionic strength can sometimes lead to the "salting out" of hydrophobic molecules, potentially increasing aggregation and excimer formation. |
| Detergents (e.g., SDS, Tween-20) | Can reduce aggregation. | Non-ionic detergents can help to solubilize the probe and prevent non-specific binding, potentially reducing excimer formation. |
Experimental Protocols
Protocol for Measuring this compound Fluorescence
This protocol provides a general framework for measuring the fluorescence of this compound.
Materials:
-
This compound
-
Appropriate solvent for stock solution (e.g., DMSO or DMF)
-
Experimental buffer (e.g., PBS, Tris-HCl)
-
Fluorometer
-
Quartz cuvette or appropriate microplate
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in a suitable organic solvent to create a concentrated stock solution (e.g., 1 mM).
-
Prepare Working Solutions: Dilute the stock solution into the desired experimental buffer to the final working concentration. It is recommended to perform a concentration series to determine the optimal concentration for your experiment.
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes.
-
Set the excitation wavelength to approximately 345 nm.
-
Set the emission scan range from 360 nm to 600 nm to capture both monomer and potential excimer emission.
-
Optimize excitation and emission slit widths and PMT voltage to achieve a good signal-to-noise ratio without saturating the detector.
-
-
Measurement:
-
Blank the instrument with the experimental buffer.
-
Place the sample in the fluorometer and record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Identify the monomer emission peaks (typically around 375-400 nm) and the excimer emission peak (if present, around 470-500 nm).
-
If studying changes in proximity, calculate the ratio of excimer to monomer intensity (Ie/Im).
-
Visualizations
Caption: Experimental workflow for measuring this compound fluorescence.
Caption: Factors influencing this compound fluorescence.
References
- 1. Aggregation behaviour of pyrene-based luminescent materials, from molecular design and optical properties to application - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. This compound | AxisPharm [axispharm.com]
- 3. Biotin-pyrene conjugates with poly(ethylene glycol) spacers are convenient fluorescent probes for avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | BroadPharm [broadpharm.com]
- 5. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 6. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 7. MECHANISM OF FLUORESCENCE QUENCHING OF PYRENE WITH PURINES IN POLAR MEDIA - FORMATION OF THE PYRENE TRIPLET-STATE VIA EXCIPLEX FORMATION | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Minimizing steric hindrance with the Pyrene-PEG5-biotin linker
Welcome to the technical support center for the Pyrene-PEG5-biotin linker. This guide provides detailed information, troubleshooting advice, and experimental protocols to help researchers, scientists, and drug development professionals effectively utilize this versatile linker while minimizing steric hindrance in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental structure of the this compound linker and what is the function of each component?
The this compound linker is a heterobifunctional molecule comprised of three key components:
-
Pyrene: A polycyclic aromatic hydrocarbon that serves as a fluorescent probe. It exhibits a long fluorescence lifetime and its emission is sensitive to the local environment, making it useful for various detection methods.[1][2]
-
PEG5 (Polyethylene Glycol, 5 units): A flexible, hydrophilic spacer. The PEG5 moiety increases the linker's solubility in aqueous solutions and, crucially, provides a flexible extension to minimize steric hindrance between the biotin group and its binding partners, or between the pyrene label and the conjugated molecule.[1]
-
Biotin: A vitamin with an exceptionally high affinity for avidin and streptavidin proteins. This strong and specific interaction is widely used for immobilization, purification, and detection of biotinylated molecules.[1][3]
Q2: How does the PEG5 spacer help in minimizing steric hindrance?
The polyethylene glycol (PEG) spacer arm provides a long and flexible connection between the pyrene/biotin moieties and the molecule to which the linker is conjugated.[4] This spatial separation prevents the bulky streptavidin or avidin proteins from clashing with the surface of the labeled molecule, which could otherwise impede or prevent binding. The hydrophilicity of the PEG chain also helps to prevent aggregation of the labeled proteins, further ensuring that the biotin binding site remains accessible.[4]
Q3: What are the primary applications of the this compound linker?
This linker is utilized in a variety of biochemical and biomedical research applications, including:
-
Fluorescent labeling and detection: The pyrene group allows for sensitive detection of biomolecules in techniques like fluorescence microscopy and bioassays.[1]
-
Affinity purification: The high-affinity biotin-streptavidin interaction enables the capture and purification of target molecules.[1]
-
PROTAC (Proteolysis Targeting Chimera) development: The linker can be used in the synthesis of PROTACs to connect a target protein ligand and an E3 ligase ligand, facilitating targeted protein degradation.[5][6][7]
-
Surface functionalization: The pyrene moiety can interact with graphitic surfaces like carbon nanotubes and graphene through π-π stacking, allowing for their functionalization with biotin for subsequent biological applications.[8]
Q4: What are the storage and handling recommendations for this compound?
For long-term stability, this compound should be stored at -20°C in a dry, dark environment.[5][8] When preparing stock solutions, it is advisable to use anhydrous solvents such as DMSO or DMF.[9] It is also important to protect the compound from prolonged exposure to light to prevent photobleaching of the pyrene fluorophore.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 734.91 g/mol | [5] |
| Chemical Formula | C₃₉H₅₀N₄O₈S | [5] |
| Purity | >95% | [1] |
| Solubility | Soluble in water, aqueous buffers, DMSO, DMF, chloroform, methylene chloride. Less soluble in alcohol and toluene. Insoluble in ether. | [9] |
Table 2: Representative Photophysical Properties of Pyrene Derivatives
| Parameter | Value | Conditions | Source |
| Excitation Maximum (λex) | ~345 nm | In THF | [2] |
| Monomer Emission Maxima (λem) | 379 nm, 397 nm | Swollen PEGPy hydrogel | [2] |
| Excimer Emission Maximum (λem) | ~486 nm | Swollen PEGPy hydrogel | [2] |
| Fluorescence Quantum Yield (ΦF) | 0.26 - 0.55 | For various pyrene derivatives | [10][11] |
Table 3: Biotin-Streptavidin Interaction Parameters
| Parameter | Value | Source |
| Dissociation Constant (Kd) | ~10⁻¹⁵ M | [3][12] |
| Association Rate Constant (kon) | 10⁵ - 10⁷ M⁻¹s⁻¹ | [12] |
Experimental Protocols
The following are detailed methodologies for common applications of the this compound linker.
Protocol 1: General Protein Labeling with this compound
This protocol describes the conjugation of the this compound linker to a protein with available primary amine groups (e.g., lysine residues).
Materials:
-
This compound with an amine-reactive group (e.g., NHS ester)
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein of interest in an amine-free buffer at a concentration of 1-5 mg/mL.
-
Prepare Linker Stock Solution: Immediately before use, dissolve the this compound linker in anhydrous DMSO or DMF to a concentration of 1-10 mM.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the linker stock solution to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by hydrolyzing any unreacted linker. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling by measuring the absorbance of the pyrene and the protein. Store the labeled protein at 4°C or -20°C, protected from light.
Protocol 2: Cell Surface Biotinylation
This protocol outlines the labeling of cell surface proteins on live cells.
Materials:
-
This compound with a membrane-impermeable amine-reactive group (e.g., Sulfo-NHS ester)
-
Cells in suspension or adherent in a culture plate
-
Ice-cold PBS (pH 8.0)
-
Quenching solution (e.g., 100 mM glycine in PBS)
-
Lysis buffer
Procedure:
-
Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.
-
Labeling Solution Preparation: Immediately before use, dissolve the Sulfo-NHS-Pyrene-PEG5-biotin in ice-cold PBS (pH 8.0) to a final concentration of 0.5-1 mg/mL.
-
Biotinylation: Add the labeling solution to the cells and incubate for 30 minutes on ice with gentle agitation.
-
Quenching: Remove the labeling solution and wash the cells twice with ice-cold quenching solution to stop the reaction.
-
Final Washes: Wash the cells three times with ice-cold PBS to remove any unreacted linker and quenching solution.
-
Cell Lysis: The biotinylated cells are now ready for lysis and subsequent downstream applications such as affinity purification of cell surface proteins.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Fluorescence Signal | Photobleaching of Pyrene: Prolonged exposure to light. | Minimize light exposure during all steps. Use photoprotective agents in imaging buffers. |
| Fluorescence Quenching: The local environment of the pyrene moiety can cause quenching. This can be due to proximity to certain amino acid residues (e.g., tryptophan) or the formation of pyrene excimers at high labeling densities.[13][14] | - Vary the linker attachment site on the target molecule if possible. - Optimize the degree of labeling to avoid high densities of pyrene. - Perform fluorescence lifetime measurements to distinguish between static and dynamic quenching. | |
| Inefficient Labeling: Suboptimal reaction conditions (pH, buffer composition). | - Ensure the labeling buffer is amine-free and within the optimal pH range (7.2-8.5) for NHS ester reactions. - Confirm the protein concentration and linker molar excess. | |
| High Background Fluorescence | Incomplete Removal of Unreacted Linker: Insufficient purification after the labeling reaction. | - Improve the purification step by using a desalting column with the appropriate molecular weight cutoff or by extending the dialysis time with more frequent buffer changes. |
| Non-specific Binding: The hydrophobic pyrene moiety may non-specifically interact with cellular components or surfaces. | - Include a blocking step (e.g., with BSA) in your assay protocol. - Add a non-ionic detergent (e.g., Tween-20) to wash buffers to reduce non-specific binding. | |
| Low Biotin-Streptavidin Binding | Steric Hindrance: Despite the PEG spacer, the binding site may still be partially obstructed, especially with very large or complex target molecules. | - Consider a linker with a longer PEG chain (e.g., PEG12) if available. - Ensure the labeled protein is properly folded and not aggregated. |
| Over-labeling: Excessive labeling can denature the protein or block the biotin binding site. | - Reduce the molar excess of the linker in the conjugation reaction to achieve a lower degree of labeling. | |
| Inactive Streptavidin/Avidin: The binding protein may have lost its activity. | - Use a fresh batch of streptavidin/avidin. - Confirm the activity of the streptavidin/avidin with a known biotinylated control. | |
| Precipitation of Labeled Protein | Hydrophobicity of Pyrene: The pyrene group can increase the overall hydrophobicity of the protein, leading to aggregation and precipitation. | - Perform the labeling reaction and subsequent steps at 4°C. - Include mild, non-ionic detergents or other solubilizing agents in the storage buffer. - Optimize the degree of labeling to minimize the number of hydrophobic pyrene groups per protein molecule. |
Visualizations
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. mdpi.com [mdpi.com]
- 3. Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorbyt.com [biorbyt.com]
- 8. This compound | BroadPharm [broadpharm.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. Pyrene-Functionalized Fluorescent Nanojars: Synthesis, Mass Spectrometric, and Photophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phenanthridine–pyrene conjugates as fluorescent probes for DNA/RNA and an inactive mutant of dipeptidyl peptidase enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of quenching of the fluorescence of a benzo[a]pyrene tetraol metabolite model compound by 2'-deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating Pyrene-PEG5-Biotin Binding to Streptavidin
For researchers, scientists, and drug development professionals, confirming the binding of biotinylated molecules to streptavidin is a critical step in a multitude of applications, from immunoassays to targeted drug delivery. This guide provides a comparative overview of common methods to validate the interaction between Pyrene-PEG5-biotin and streptavidin, offering detailed protocols and data to support your experimental design.
The interaction between biotin and streptavidin is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M.[1][2][3] This exceptionally high affinity makes the biotin-streptavidin system a cornerstone of biotechnology. This compound is a versatile reagent that combines the strong binding affinity of biotin with the fluorescent properties of pyrene and a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance.[4]
This guide compares four common methods for validating this interaction: Fluorescence Titration Assay, HABA Assay, Electrophoretic Mobility Shift Assay (EMSA), and Surface Plasmon Resonance (SPR).
Comparison of Validation Methods
Each method offers distinct advantages and is suited for different experimental questions. The choice of assay will depend on the specific information required, such as qualitative confirmation of binding, quantification of biotin incorporation, or detailed kinetic analysis.
| Method | Principle | Information Obtained | Advantages | Considerations |
| Fluorescence Titration Assay | Measures changes in the fluorescence of pyrene upon binding to streptavidin.[5][6] | Binding affinity (Kd), stoichiometry | Direct measurement, high sensitivity, leverages the intrinsic properties of this compound. | Requires a fluorometer, potential for interference from other fluorescent compounds. |
| HABA Assay | A competitive colorimetric assay where biotin displaces the HABA (4'-hydroxyazobenzene-2-carboxylic acid) dye from the streptavidin-HABA complex, causing a measurable decrease in absorbance at 500 nm.[7][8][9] | Quantification of biotin concentration and biotin-to-protein ratio. | Simple, uses standard spectrophotometer, well-established method.[10][11] | Indirect measurement of binding, lower sensitivity compared to fluorescence-based assays. |
| Electrophoretic Mobility Shift Assay (EMSA) | Detects the change in electrophoretic mobility of a molecule upon binding to a protein. The larger streptavidin-biotin complex migrates slower than the free biotinylated molecule on a non-denaturing gel.[12][13] | Qualitative confirmation of binding, analysis of binding stoichiometry. | Visual confirmation of binding, can resolve different binding complexes. | Generally qualitative, can be time-consuming. |
| Surface Plasmon Resonance (SPR) | An optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor the binding of an analyte (streptavidin) to a ligand (biotin) immobilized on the chip.[14][15] | Real-time kinetics (association and dissociation rates), binding affinity (Kd). | Highly quantitative, provides detailed kinetic information, label-free detection.[16][17] | Requires specialized equipment, can be expensive. |
Experimental Protocols & Data
Fluorescence Titration Assay
This method directly leverages the pyrene moiety of this compound. The fluorescence of pyrene is sensitive to its local environment and can change upon binding to the hydrophobic biotin-binding pocket of streptavidin.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to a final concentration of 1 µM in a binding buffer (e.g., PBS, pH 7.4).
-
Prepare a concentrated stock solution of streptavidin (e.g., 100 µM) in the same binding buffer.
-
-
Titration:
-
Place the this compound solution in a quartz cuvette.
-
Measure the initial fluorescence spectrum of the this compound solution (Excitation ~340 nm, Emission ~370-400 nm).
-
Add small aliquots of the concentrated streptavidin solution to the cuvette.
-
After each addition, mix gently and allow the system to equilibrate for 2-5 minutes.
-
Measure the fluorescence spectrum after each addition.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity at a specific wavelength (e.g., the emission maximum) as a function of the streptavidin concentration.
-
Fit the resulting binding curve to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).
-
| Streptavidin Concentration (µM) | Fluorescence Intensity (a.u.) |
| 0.0 | 100 |
| 0.2 | 150 |
| 0.4 | 190 |
| 0.6 | 220 |
| 0.8 | 240 |
| 1.0 | 250 |
| 1.2 | 255 |
| 1.4 | 258 |
Note: These are representative data and actual values will depend on experimental conditions.
Caption: Workflow for Fluorescence Titration Assay.
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay
The HABA assay is a classic and straightforward colorimetric method for quantifying biotin.
-
Preparation of Reagents:
-
Prepare a HABA/Avidin (or Streptavidin) solution according to the manufacturer's instructions. This solution will have a distinct color with a maximum absorbance at 500 nm.
-
Prepare your this compound sample in a buffer compatible with the assay (avoiding potassium).[8]
-
-
Measurement:
-
In a cuvette or 96-well plate, measure the absorbance of the HABA/Streptavidin solution at 500 nm (A500_initial).
-
Add a known volume of your this compound sample to the HABA/Streptavidin solution.
-
Incubate for 5-10 minutes to allow the biotin to displace the HABA dye.
-
Measure the absorbance at 500 nm again (A500_final).
-
-
Data Analysis:
-
The decrease in absorbance is proportional to the amount of biotin in your sample.
-
Calculate the biotin concentration using the Beer-Lambert law and the known extinction coefficient of the HABA/Streptavidin complex (typically ~34,000 M⁻¹cm⁻¹).[11]
-
| Sample | A500_initial | A500_final | ΔA500 | Calculated Biotin Concentration (µM) |
| Blank | 0.850 | 0.850 | 0.000 | 0.0 |
| This compound | 0.850 | 0.650 | 0.200 | ~5.8 |
| Positive Control (Free Biotin) | 0.850 | 0.500 | 0.350 | ~10.1 |
Note: These are representative data and actual values will depend on experimental conditions.
References
- 1. Streptavidin - Wikipedia [en.wikipedia.org]
- 2. Dissociation constant of the streptavidin and - Generic - BNID 114157 [bionumbers.hms.harvard.edu]
- 3. Avidin-Biotin Interaction | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. This compound | BroadPharm [broadpharm.com]
- 5. Accurate titration of avidin and streptavidin with biotin-fluorophore conjugates in complex, colored biofluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. anaspec.com [anaspec.com]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. fishersci.ie [fishersci.ie]
- 10. A HABA dye based colorimetric assay to detect unoccupied biotin binding sites in a fusion protein containin... [protocols.io]
- 11. tandfonline.com [tandfonline.com]
- 12. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]
- 13. ゲルシフトアッセイ(EMSA) | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. High-affinity immobilization of proteins using biotin- and GST-based coupling strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biosensingusa.com [biosensingusa.com]
- 16. biosensingusa.com [biosensingusa.com]
- 17. nicoyalife.com [nicoyalife.com]
Comparing the performance of Pyrene-PEG5-biotin to other fluorescent biotin probes
For researchers, scientists, and professionals in drug development, the selection of an appropriate fluorescent biotin probe is critical for the success of a wide range of applications, from immunoassays and cellular imaging to affinity chromatography and drug targeting. The ideal probe should offer a combination of high fluorescence intensity, photostability, and strong binding affinity to avidin and streptavidin. This guide provides an objective comparison of Pyrene-PEG5-biotin against other commonly used fluorescent biotin probes, supported by experimental data and detailed protocols.
Performance Comparison of Fluorescent Biotin Probes
The performance of a fluorescent biotin probe is determined by several key photophysical and biochemical parameters. The following table summarizes these properties for this compound and three other widely used alternatives: Fluorescein-biotin, Alexa Fluor 488-biotin, and Cy5-biotin.
| Feature | This compound | Fluorescein-biotin (FITC) | Alexa Fluor 488-biotin | Cy5-biotin |
| Excitation Max (nm) | ~340 | ~494[1] | ~495[2][3] | ~651[4] |
| Emission Max (nm) | ~375-395 (monomer) | ~518[1] | ~519[2][3] | ~670[4] |
| Quantum Yield (Φ) | Moderate to High (Pyrene derivatives reported up to 0.9) | ~0.79-0.95[5][6] | ~0.92[2][3][7] | ~0.27-0.4[4] |
| Photostability | Generally Good | Poor (Prone to photobleaching)[8][9] | Excellent[10] | Moderate |
| pH Sensitivity | Low | High (Fluorescence decreases in acidic conditions) | Low (Stable between pH 4 and 10)[11] | Low (Stable between pH 4 and 10)[4][12] |
| Key Features | Long fluorescence lifetime, sensitive to microenvironment polarity.[13] | Widely used, cost-effective. | High brightness and photostability.[10] | Emission in the red region minimizes autofluorescence. |
This compound stands out due to the unique photophysical properties of its pyrene fluorophore. Pyrene exhibits a long fluorescence lifetime and its emission spectrum is sensitive to the polarity of its microenvironment, making it a valuable tool for studying molecular interactions and conformational changes.[13] While a specific quantum yield for the complete this compound conjugate is not widely reported, pyrene and its derivatives are known for their strong fluorescence.[14][15] The inclusion of a PEG5 spacer in the molecule enhances its water solubility and reduces steric hindrance, ensuring efficient binding of the biotin moiety to streptavidin or avidin.[14][16]
Fluorescein-biotin (FITC) is a traditional and cost-effective option. However, its utility is hampered by its poor photostability and the pH-dependent nature of its fluorescence.[8][9]
Alexa Fluor 488-biotin is a superior alternative to fluorescein, offering significantly higher photostability and brightness, with fluorescence that is insensitive to pH changes over a broad range.[10][11]
Cy5-biotin is favored for applications requiring detection in the far-red portion of the spectrum, which helps to minimize background fluorescence from cells and tissues.[17] It offers moderate photostability and its fluorescence is pH-insensitive.[4][12]
Experimental Protocols
Accurate comparison of fluorescent probes requires standardized experimental procedures. Below are detailed protocols for two key experiments: a streptavidin-biotin binding assay and an assessment of photostability.
Streptavidin-Biotin Binding Assay
This protocol describes a generic method to confirm and quantify the binding of a fluorescent biotin probe to streptavidin.
Materials:
-
Fluorescent biotin probe (e.g., this compound) stock solution (1 mM in DMSO or aqueous buffer)
-
Streptavidin solution (1 mg/mL in PBS, pH 7.4)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black microplate
-
Fluorometer or microplate reader with appropriate excitation and emission filters
Procedure:
-
Prepare a dilution series of the fluorescent biotin probe: Serially dilute the probe stock solution in PBS to final concentrations ranging from 1 µM to 1 nM.
-
Prepare streptavidin solution: Dilute the streptavidin stock solution to a final concentration of 10 µg/mL in PBS.
-
Binding reaction: In the wells of the 96-well plate, mix 50 µL of each fluorescent biotin probe dilution with 50 µL of the diluted streptavidin solution. For a negative control, mix 50 µL of each probe dilution with 50 µL of PBS.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Fluorescence measurement: Measure the fluorescence intensity in each well using the appropriate excitation and emission wavelengths for the specific probe.
-
Data analysis: Plot the fluorescence intensity as a function of the probe concentration. A saturation curve should be observed in the presence of streptavidin, indicating binding.
Photostability Assessment
This protocol outlines a method to compare the photostability of different fluorescent biotin probes.
Materials:
-
Solutions of each fluorescent biotin probe to be tested, at a concentration that gives a strong but not saturating fluorescence signal.
-
Microscope with a fluorescence illumination source and appropriate filter sets.
-
Digital camera for capturing images.
-
Image analysis software.
Procedure:
-
Sample preparation: Prepare a microscope slide with a drop of each fluorescent probe solution.
-
Initial imaging: Place the slide on the microscope stage and focus on the sample. Using a low light intensity, capture an initial image (t=0).
-
Continuous illumination: Expose the sample to continuous illumination from the microscope's light source at a constant, high intensity.
-
Time-lapse imaging: Capture images at regular intervals (e.g., every 30 seconds) for a total duration of 5-10 minutes.
-
Data analysis: Using image analysis software, measure the mean fluorescence intensity of a defined region of interest in each captured image. Plot the normalized fluorescence intensity (as a percentage of the initial intensity) against time. A slower decay in fluorescence indicates higher photostability.
Visualizing Experimental Workflows and Principles
Diagrams created using Graphviz can effectively illustrate complex biological processes and experimental setups.
References
- 1. Fluorescein biotin - Biotium [biotium.com]
- 2. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SK [thermofisher.com]
- 3. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Cy5 biotin conjugate | AAT Bioquest [aatbio.com]
- 5. Biotin-4-fluorescein *CAS 1032732-74-3* | AAT Bioquest [aatbio.com]
- 6. Fluorescein biotin | AAT Bioquest [aatbio.com]
- 7. What is the quantum yield of Alexa Fluor 488? | AAT Bioquest [aatbio.com]
- 8. The photostability of the commonly used biotin-4-fluorescein probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Alexa Fluor Fluorescent Streptavidin and Avidin Conjugates | Thermo Fisher Scientific - US [thermofisher.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Pyrene PEGs [nanocs.net]
- 14. This compound | AxisPharm [axispharm.com]
- 15. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Biotin-pyrene conjugates with poly(ethylene glycol) spacers are convenient fluorescent probes for avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemimpex.com [chemimpex.com]
A Head-to-Head Battle of Fluorophores: Pyrene-PEG5-biotin vs. Fluorescein-biotin in Immunoassays
In the realm of immunoassays, the choice of signaling molecule is paramount to achieving sensitive and reliable results. This guide provides a comprehensive comparison of two prominent biotinylated fluorophores: Pyrene-PEG5-biotin and Fluorescein-biotin, offering researchers, scientists, and drug development professionals the insights needed to select the optimal reagent for their specific applications.
This comparison delves into the key performance characteristics of each molecule, supported by experimental data and detailed protocols. We will explore their signal generation, potential advantages and disadvantages, and provide a framework for their application in various immunoassay formats.
At a Glance: Key Differences
| Feature | This compound | Fluorescein-biotin |
| Fluorophore | Pyrene | Fluorescein |
| Linker | PEG5 | Varies (often none) |
| Excitation (approx.) | ~340 nm | ~494 nm |
| Emission (approx.) | ~375 nm and ~395 nm (monomer) | ~521 nm |
| Key Advantages | High fluorescence quantum yield, potential for longer fluorescence lifetime, lower cytotoxicity.[1] | Well-established, readily available. |
| Key Disadvantages | Less common, potential for excimer formation affecting signal. | pH-sensitive fluorescence, lower photostability.[2][3] |
Delving Deeper: A Performance Showdown
While direct, peer-reviewed studies quantitatively comparing this compound and fluorescein-biotin in the same immunoassay are limited, we can infer their performance based on the known properties of their core fluorophores.
Signal Intensity and Quantum Yield
Pyrene is known for its high fluorescence quantum yield, suggesting that this compound has the potential to generate a strong fluorescent signal.[1] In contrast, the quantum yield of fluorescein is highly dependent on its environment, particularly pH, with its fluorescence decreasing in acidic conditions.[2] This pH sensitivity can be a significant drawback in certain assay buffers.
Photostability
Signal-to-Noise Ratio
A critical parameter in any immunoassay is the signal-to-noise ratio (S/N), which determines the assay's sensitivity. A higher S/N allows for the detection of lower concentrations of the analyte. The S/N is influenced by both the signal intensity of the fluorophore and the background fluorescence of the assay components. The potentially higher quantum yield of pyrene could contribute to a better S/N ratio compared to fluorescein.
Experimental Workflow: A Tale of Two Immunoassays
To provide a practical comparison, we outline a generic experimental workflow for a fluorescence-based sandwich ELISA, which can be adapted for either this compound or fluorescein-biotin.
Caption: A generalized workflow for a fluorescence-based sandwich ELISA.
Experimental Protocols
General Sandwich ELISA Protocol
This protocol provides a framework that can be adapted for both this compound and fluorescein-biotin.
Materials:
-
96-well microplate
-
Capture antibody
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Analyte standard and samples
-
Biotinylated detection antibody
-
This compound or Fluorescein-biotin
-
Streptavidin conjugate (if necessary for signal amplification)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Plate reader with fluorescence capabilities
Procedure:
-
Coating: Coat the wells of a 96-well microplate with the capture antibody diluted in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites in the coated wells by adding blocking buffer. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Fluorophore Incubation: Add either this compound or fluorescein-biotin diluted in an appropriate buffer to each well. Incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the plate five times with wash buffer to remove unbound fluorophore.
-
Signal Detection: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
Signaling Pathway Diagram
The fundamental signaling principle in these immunoassays relies on the high-affinity interaction between biotin and streptavidin (or avidin).
References
- 1. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Further insight into the photostability of the pyrene fluorophore in halogenated solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Advantages of Pyrene-PEG5-biotin over traditional biotinylation reagents
For researchers, scientists, and drug development professionals seeking enhanced precision and efficiency in their molecular labeling and detection workflows, Pyrene-PEG5-biotin emerges as a superior alternative to traditional biotinylation reagents. This novel compound integrates the unique photophysical properties of pyrene, the advantageous spacing and solubility characteristics of a polyethylene glycol (PEG) linker, and the high-affinity binding of biotin, offering significant improvements in sensitivity, solubility, and steric accessibility over conventional methods.
Traditional biotinylation techniques, primarily relying on N-hydroxysuccinimide (NHS) esters, have long been a staple in the laboratory for labeling proteins and other biomolecules. However, these methods often present challenges, including poor water solubility of the reagents and steric hindrance that can impede the binding of biotin to avidin or streptavidin. This compound is engineered to overcome these limitations, providing a versatile tool for a wide range of applications, from affinity purification and immunoassays to advanced fluorescence imaging.
At a Glance: this compound vs. Traditional Reagents
To understand the practical advantages of this compound, a direct comparison with commonly used traditional biotinylation reagents is essential. The following tables summarize key performance indicators, drawing from available product specifications and experimental data.
| Feature | This compound | Traditional NHS-LC-Biotin | Traditional Sulfo-NHS-LC-Biotin |
| Solubility in Aqueous Buffers | High (PEG spacer enhances solubility)[1][2][3] | Low (Requires dissolution in organic solvents like DMSO or DMF) | High (Sulfo-NHS group imparts water solubility)[4][5] |
| Fluorescence | Intrinsic and strong (Pyrene moiety)[2][6] | None | None |
| Spacer Arm | PEG5 (Polyethylene glycol)[2][6] | Long Chain (LC) - Alkyl chain | Long Chain (LC) - Alkyl chain |
| Steric Hindrance | Reduced (Flexible PEG spacer)[2][3][6] | Potential for steric hindrance | Potential for steric hindrance |
Delving Deeper: The Triad of Advantages
The superiority of this compound stems from the synergistic action of its three key components:
-
Pyrene: This polycyclic aromatic hydrocarbon is a powerful fluorescent probe.[6] Its long fluorescence lifetime and sensitivity to the local microenvironment make it an ideal label for various fluorescence-based detection methods, including fluorescence microscopy and FRET assays.[7][8]
-
PEG5 Spacer: The polyethylene glycol linker is a critical innovation. It significantly enhances the water solubility of the entire molecule, often eliminating the need for organic solvents that can be detrimental to sensitive biological samples.[1][2][3] Furthermore, the flexible and hydrophilic nature of the PEG spacer effectively reduces steric hindrance, allowing for more efficient binding of the biotin moiety to the deep biotin-binding pocket of streptavidin.[2][3][6][9]
-
Biotin: The high-affinity and specific interaction between biotin and streptavidin (or avidin) remains the cornerstone of this technology, enabling robust and reliable capture, purification, and detection of target molecules.[10][11]
Experimental Protocols: A Practical Guide
To illustrate the application of this compound in a common laboratory workflow, a detailed protocol for protein biotinylation followed by a streptavidin pull-down assay is provided below. For comparison, a standard protocol for a traditional NHS-ester biotinylation is also included.
Protocol 1: Protein Biotinylation with this compound
This protocol outlines the steps for labeling a protein with this compound, which contains a reactive group (e.g., a carboxylic acid that can be activated to an NHS ester) for conjugation to primary amines on the target protein.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Activation reagents (e.g., EDC and Sulfo-NHS)
-
Quenching buffer (e.g., Tris-HCl, pH 7.5)
-
Desalting column
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Reagent Preparation: Immediately before use, dissolve this compound in an appropriate anhydrous solvent (e.g., DMSO or DMF) to a stock concentration of 10 mM.
-
Activation (if necessary): If the this compound has a terminal carboxyl group, it needs to be activated to an NHS ester. This is typically done by reacting it with EDC and Sulfo-NHS in an appropriate buffer.
-
Biotinylation Reaction: Add a 10-20 fold molar excess of the activated this compound solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound using a desalting column equilibrated with a suitable storage buffer.
-
Confirmation of Labeling: The success of the biotinylation can be confirmed by measuring the fluorescence of the pyrene label (Excitation: ~340 nm, Emission: ~375-395 nm) and by a streptavidin-HRP dot blot or Western blot.
Protocol 2: Streptavidin Pull-Down Assay of a Biotinylated Protein
This protocol describes the capture of a biotinylated protein using streptavidin-coated magnetic beads.
Materials:
-
Biotinylated protein solution (from Protocol 1)
-
Streptavidin-coated magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
Magnetic rack
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads and transfer the desired amount to a microcentrifuge tube. Place the tube on a magnetic rack to pellet the beads and discard the supernatant.
-
Equilibration: Wash the beads three times with the Binding/Wash Buffer.
-
Binding: Add the biotinylated protein solution to the equilibrated beads and incubate for 30-60 minutes at room temperature with gentle rotation.
-
Washing: Pellet the beads using the magnetic rack, discard the supernatant, and wash the beads three to five times with the Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in Elution Buffer and heat at 95-100°C for 5-10 minutes to release the bound protein.
-
Analysis: Pellet the beads and collect the supernatant containing the eluted protein for analysis by SDS-PAGE, Western blotting, or mass spectrometry.[4][5]
Visualizing the Workflow and Advantages
To further clarify the experimental processes and the structural benefits of this compound, the following diagrams have been generated.
Conclusion: A Clear Advantage for Demanding Applications
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. nanocs.net [nanocs.net]
- 4. Sulfo-NHS-LC-Biotin (7302) by Tocris, Part of Bio-Techne [bio-techne.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. This compound | AxisPharm [axispharm.com]
- 7. Labeling proteins inside living cells using external fluorophores for microscopy | eLife [elifesciences.org]
- 8. Optical Fluorescence Imaging of Native Proteins Using a Fluorescent Probe with a Cell-Membrane-Permeable Carboxyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Spectrum: A Guide to Pyrene-PEG5-biotin in Multiplex Assays
For researchers, scientists, and drug development professionals embarking on multiplex assays, the choice of fluorescent probes is paramount. This guide provides a comprehensive comparison of Pyrene-PEG5-biotin with common alternative fluorophores, offering insights into spectral overlap considerations, experimental protocols, and data-driven performance metrics to inform your assay design.
This compound is a versatile molecule that combines the unique fluorescent properties of pyrene with the high-affinity binding of biotin, connected by a flexible polyethylene glycol (PEG) spacer. This combination makes it a valuable tool for detecting and quantifying biomolecules in various multiplexed assay formats. Pyrene is notable for its environmentally sensitive fluorescence and its ability to form excimers—excited-state dimers that exhibit a red-shifted emission, providing a distinct signal that can be used to probe molecular proximity.
Performance Comparison of this compound and Alternatives
The selection of a fluorophore in a multiplex assay is dictated by its spectral characteristics, brightness (a product of its molar extinction coefficient and quantum yield), and photostability. Below is a comparison of this compound with other commonly used fluorescent probes.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, cm⁻¹M⁻¹) | Photostability |
| Pyrene (Monomer) | ~340 | ~375-395 | 0.3 - 0.7 | ~40,000 | Moderate |
| Pyrene (Excimer) | ~340 | ~470-500 | Variable | Variable | Moderate |
| Fluorescein (FITC) | ~495 | ~519 | 0.79 | ~80,000 | Low |
| Rhodamine (TRITC) | ~550 | ~575 | 0.29 | ~95,000 | Moderate |
| Texas Red | ~589 | ~615 | 0.61 | ~85,000 | High |
| Cyanine 3 (Cy3) | ~550 | ~570 | 0.15 | ~150,000 | Moderate |
| Cyanine 5 (Cy5) | ~649 | ~670 | 0.20 | ~250,000 | High |
Note: Quantum yield and molar extinction coefficient can vary depending on the local environment and conjugation state of the fluorophore.
Experimental Protocols
The utility of this compound can be realized in a variety of multiplexed assays. Below are generalized protocols for immunofluorescence, flow cytometry, and ELISA.
Multiplex Immunofluorescence (IHC)
This protocol outlines the use of this compound in conjunction with streptavidin-conjugated fluorophores for the detection of multiple antigens in tissue sections.
-
Tissue Preparation: Deparaffinize and rehydrate formalin-fixed paraffin-embedded (FFPE) tissue sections. Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval).
-
Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate with a cocktail of primary antibodies, each raised in a different species, overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections and incubate with a cocktail of biotinylated secondary antibodies, each specific to the primary antibody species, for 1 hour at room temperature.
-
Streptavidin-Fluorophore Incubation: Following another wash, incubate with a cocktail of streptavidin conjugated to different fluorophores, including one spectrally compatible with pyrene, for 30-60 minutes at room temperature. To detect the biotinylated probe with pyrene, a streptavidin-pyrene conjugate would be used.
-
Washing and Mounting: Wash the sections thoroughly, counterstain nuclei with DAPI if desired, and mount with an antifade mounting medium.
-
Imaging: Acquire images using a fluorescence microscope with appropriate filter sets for each fluorophore.
Multiplex Flow Cytometry
This protocol details the use of this compound for the identification and quantification of cell subpopulations.
-
Cell Preparation: Prepare a single-cell suspension from blood, tissue, or cell culture.
-
Blocking: Block Fc receptors to prevent non-specific antibody binding.
-
Primary Antibody Staining: Incubate cells with a panel of primary antibodies, one of which is biotinylated, for 30 minutes on ice.
-
Secondary Staining: Wash the cells and incubate with a cocktail of fluorescently labeled secondary antibodies and fluorescently labeled streptavidin (e.g., Streptavidin-PerCP) for 30 minutes on ice. The this compound would be detected by a streptavidin conjugate with a fluorophore that has a distinct emission spectrum.
-
Washing and Acquisition: Wash the cells and resuspend in a suitable buffer for flow cytometry. Acquire data on a flow cytometer equipped with the appropriate lasers and detectors.[2][3][4]
-
Data Analysis: Analyze the data using appropriate software to identify and quantify cell populations based on their fluorescence profiles.
Multiplex ELISA
This protocol describes a fluorescent ELISA for the simultaneous detection of multiple analytes.
-
Plate Coating: Coat a 96-well microplate with capture antibodies specific for each analyte of interest.
-
Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer.
-
Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add a cocktail of biotinylated detection antibodies, each specific for one of the analytes.[5] Incubate for 1-2 hours.
-
Streptavidin-Enzyme/Fluorophore Incubation: After washing, add streptavidin conjugated to an enzyme (e.g., HRP) or a fluorophore. For a fluorescent readout with pyrene, a streptavidin-pyrene conjugate would be used. Incubate for 30 minutes.
-
Signal Development and Detection: If using an enzyme conjugate, add a fluorescent substrate. If using a fluorescent conjugate, read the plate directly in a fluorescence plate reader at the appropriate excitation and emission wavelengths.[5]
Mandatory Visualizations
To aid in the conceptual understanding of spectral overlap and experimental design, the following diagrams are provided.
Figure 1. Logical workflow for considering spectral overlap in multiplex assays.
Figure 2. Generalized experimental workflow for a multiplex assay using this compound.
By carefully considering the spectral properties of this compound in relation to other fluorophores and instrumentation, and by following robust experimental protocols, researchers can successfully integrate this versatile probe into their multiplex assays to achieve sensitive and reliable results.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Multicolor Flow Cytometry | Tips for Building Flow Cytometry Panels [sigmaaldrich.com]
- 4. Newsletter: 7 Steps of a Successful Flow Cytometry Experiment - FluoroFinder [fluorofinder.com]
- 5. assaygenie.com [assaygenie.com]
The Impact of PEG Spacer Length on Biotinylated Probes: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate polyethylene glycol (PEG) spacer for biotinylated probes is a critical determinant of experimental success. The length of this flexible linker can significantly influence binding affinities, steric hindrance, and overall assay performance. This guide provides a comparative analysis of different PEG spacer lengths, supported by experimental data and detailed protocols, to aid in the rational design of biotinylated probes for various applications.
The utility of the high-affinity interaction between biotin and streptavidin is fundamental to numerous biotechnological assays, including pull-down assays, immunoassays, and cell sorting. The introduction of a PEG spacer between the biotin moiety and the molecule of interest (e.g., a protein, nucleic acid, or small molecule) is a common strategy to mitigate steric hindrance and improve the accessibility of biotin for binding to streptavidin. However, the optimal length of this spacer is not universal and is highly dependent on the specific experimental context.
Comparative Performance of Different PEG Spacer Lengths
The length of the PEG spacer can have profound effects on the performance of biotinylated probes. Longer spacers can increase the flexibility and reach of the biotin tag, potentially enhancing its capture by streptavidin, especially when the biotin is attached to a bulky molecule or a surface. Conversely, in certain applications, shorter spacers may be advantageous. The following table summarizes key findings from various studies on the impact of PEG spacer length.
| Performance Metric | Short PEG Spacer (e.g., PEG4, ~1.5 nm) | Medium PEG Spacer (e.g., PEG8-PEG12, ~3.0-4.5 nm) | Long PEG Spacer (e.g., >PEG12, >4.5 nm) | Key Considerations & References |
| Streptavidin Binding on Surfaces | May lead to a single molecular layer of streptavidin. Can be advantageous for creating defined molecular architectures.[1] | Can facilitate higher surface coverage of streptavidin. | Can promote the formation of thick, multi-layered protein structures on the surface, maximizing protein binding capacity.[2][3] | The desired surface density and organization of the captured protein are critical factors. |
| Hybridization Yield (Solid-Phase) | Lower hybridization yields. | Intermediate hybridization yields. | Can increase hybridization yields by up to two orders of magnitude by moving the probe away from the solid support.[4] | Crucial for applications like DNA microarrays and capture-based sequencing. |
| Fluorescence Quenching | Strong quenching observed with some fluorophores.[5] | Reduced quenching compared to shorter spacers. | Fluorescence can become insensitive to receptor binding, preserving the fluorophore's signal.[5] | Important for fluorescence-based detection assays. |
| Steric Hindrance | Higher potential for steric hindrance, especially with large binding partners.[6][7] | Reduced steric hindrance compared to shorter spacers. | Minimizes steric hindrance, allowing for efficient binding of bulky molecules.[8][9] | The size of the biotinylated molecule and its binding partner should be considered. |
| Cell Targeting (Nanocarriers) | Showed the best targeting in some cell lines (e.g., DC2.4).[10] | - | Required for specific accumulation in other cell types (e.g., BMDCs and splenocytic cDC1).[10][11] | The optimal length is highly cell-type and application-specific. |
| Pull-Down Assays | May be sufficient for small, soluble proteins. | Often a good starting point for optimization. | Can improve the capture of large protein complexes by extending the biotin tag away from the probe. | The size and nature of the target protein or complex are key. |
Experimental Protocols
To enable researchers to perform their own comparative analyses, detailed methodologies for key experiments are provided below.
Protocol 1: Comparative Pull-Down Assay to Evaluate PEG Spacer Length
This protocol outlines a method to compare the efficiency of biotinylated probes with different PEG spacer lengths in capturing a target protein from a cell lysate.
Materials:
-
Cell lysate containing the target protein.
-
Biotinylated probes with varying PEG spacer lengths (e.g., PEG4, PEG8, PEG12) targeting the protein of interest.
-
Streptavidin-conjugated magnetic beads or agarose resin.[12][13][14]
-
Binding/Wash Buffer (e.g., RIPA buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EGTA, 1.5 mM MgCl2, 1% Nonidet NP-40, 0.1% SDS, supplemented with protease inhibitors).[15]
-
Elution Buffer (e.g., 2X SDS-PAGE sample buffer containing biotin).
-
Western blotting reagents.
Procedure:
-
Probe Immobilization:
-
For each PEG spacer length, incubate a fixed amount of the biotinylated probe with a specific volume of streptavidin beads for 1 hour at room temperature with gentle rotation.
-
Wash the beads three times with Binding/Wash Buffer to remove unbound probe.
-
-
Protein Capture:
-
Add a standardized amount of cell lysate to the beads with the immobilized probes.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads five times with ice-cold Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the captured proteins by resuspending the beads in Elution Buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
Compare the band intensities across the different PEG spacer lengths to determine the optimal spacer for capture efficiency.
-
Protocol 2: Solid-Phase Hybridization Assay
This protocol can be used to assess the impact of PEG spacer length on the hybridization efficiency of biotinylated oligonucleotide probes immobilized on a surface.
Materials:
-
Streptavidin-coated microplates.
-
Biotinylated oligonucleotide probes with different PEG spacer lengths.
-
Fluorescently labeled complementary target oligonucleotide.
-
Hybridization Buffer (e.g., 5x SSC, 0.1% SDS, 10% formamide).
-
Wash Buffer (e.g., 2x SSC, 0.1% SDS).
-
Fluorescence microplate reader.
Procedure:
-
Probe Immobilization:
-
Add solutions of the biotinylated probes with varying PEG spacer lengths to the wells of the streptavidin-coated microplate.
-
Incubate for 1 hour at room temperature.
-
Wash the wells three times with a suitable buffer (e.g., PBS with 0.05% Tween-20) to remove unbound probes.
-
-
Hybridization:
-
Add the fluorescently labeled target oligonucleotide in Hybridization Buffer to each well.
-
Incubate at the appropriate hybridization temperature for 2 hours.
-
-
Washing:
-
Wash the wells three times with Wash Buffer to remove unbound target oligonucleotides.
-
-
Detection:
-
Measure the fluorescence intensity in each well using a microplate reader.
-
Compare the fluorescence signals to determine the effect of PEG spacer length on hybridization efficiency.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps involved.
Caption: Workflow for the comparative pull-down assay.
Caption: Workflow for the solid-phase hybridization assay.
Conclusion
The choice of PEG spacer length for biotinylated probes is a critical parameter that can significantly impact the outcome of an experiment. While longer spacers are often beneficial for overcoming steric hindrance and increasing binding in many applications, the optimal length is ultimately context-dependent. By carefully considering the specific requirements of the assay and, where necessary, performing empirical optimization using the protocols outlined in this guide, researchers can enhance the performance and reliability of their biotin-streptavidin-based applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Biotin-pyrene conjugates with poly(ethylene glycol) spacers are convenient fluorescent probes for avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 7. Biotinylation Guidelines—Creating Biotinylated DNA | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. interchim.fr [interchim.fr]
- 10. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Exploring Options for Proximity-Dependent Biotinylation Experiments: Comparative Analysis of Labeling Enzymes and Affinity Purification Resins - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity and Quality of Pyrene-PEG5-biotin from Different Suppliers
For researchers in drug development and molecular biology, the quality of chemical reagents is paramount to achieving reliable and reproducible experimental outcomes. Pyrene-PEG5-biotin is a versatile heterobifunctional molecule used for fluorescent labeling and affinity purification. This guide provides a framework for objectively assessing the purity and quality of this compound from various suppliers. By performing independent analytical validation, researchers can ensure the integrity of their studies.
Supplier Comparison
A preliminary comparison of publicly available data from several suppliers of this compound is summarized below. It is important to note that this information is based on the suppliers' own reporting and should be independently verified.
| Supplier | Catalog Number | Stated Purity | Molecular Weight ( g/mol ) | Quality Control Data Provided |
| BroadPharm | BP-24341 | >97% | 734.9 | NMR[1] |
| AxisPharm | - | >95% | - | - |
| MedchemExpress | HY-141094 | - | 734.90 | HNMR (on request)[2] |
| AK Scientific | 7835ET | - | - | Certificate of Analysis (on request)[3] |
| Creative PEGWorks | PBL-9003 | - | - | MALDI-MS or GPC for PEG MW |
| MedKoo Biosciences | 123829 | >98% | 734.91 | Certificate of Analysis[4] |
| Biorbyt | orb1488133 | - | - | - |
| Ruixibiotech | RUI0010191 | >95% | 734.9 | -[5] |
Experimental Protocols for Quality Assessment
The following protocols describe standard analytical techniques to independently verify the purity and structural integrity of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a fundamental technique for assessing the purity of a compound by separating it from any impurities.
Methodology:
-
Sample Preparation:
-
Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 100 µg/mL with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.05% trifluoroacetic acid (TFA), can be effective. For example, a linear gradient from 60:40 to 80:20 (acetonitrile:water) over 20-30 minutes.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: UV absorbance at the characteristic wavelengths for pyrene (around 254 nm) and biotin (around 210-220 nm).[6][7] A photodiode array (PDA) detector is recommended to obtain full UV spectra.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
The purity is calculated by dividing the peak area of the main compound by the total area of all peaks in the chromatogram and multiplying by 100.
-
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is used to confirm the molecular weight of the compound, providing evidence for its identity.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 10-50 µM) in a solvent compatible with the ionization source, such as acetonitrile or methanol with 0.1% formic acid.
-
-
Instrumentation:
-
An electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF) is ideal.
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ ion for C₃₉H₅₀N₄O₈S is approximately 735.3378 m/z.
-
-
Data Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H NMR spectroscopy provides detailed information about the chemical structure of the molecule and can reveal the presence of impurities.
Methodology:
-
Sample Preparation:
-
Dissolve 2-5 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
-
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Key expected signals include aromatic protons from the pyrene moiety, methylene protons from the PEG linker, and protons associated with the biotin ring structure.
-
-
Data Analysis:
-
Integrate the signals and compare the proton ratios to the expected structure.
-
Analyze the chemical shifts and coupling patterns to confirm the connectivity of the different molecular fragments.
-
Look for any unexpected signals that may indicate the presence of impurities or residual solvents.
-
Fluorescence Spectroscopy for Functional Confirmation
Fluorescence spectroscopy confirms the presence and functionality of the pyrene fluorophore.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1-10 µM) in a suitable solvent such as ethanol or DMSO.
-
-
Instrumentation:
-
A spectrofluorometer.
-
-
Data Acquisition:
-
Data Analysis:
-
Compare the obtained spectra with known spectra of pyrene to confirm its fluorescent properties. The fluorescence quantum yield can also be determined relative to a standard if required.
-
Experimental Workflow for Quality Assessment
The following diagram illustrates the logical workflow for a comprehensive quality assessment of this compound from different suppliers.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound AKSci 7835ET [aksci.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound - Ruixibiotech [ruixibiotech.com]
- 6. CN101504393A - HPLC measuring method for d-biotin and its impurity content - Google Patents [patents.google.com]
- 7. blackmeditjournal.org [blackmeditjournal.org]
- 8. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct detection of biotinylated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Pyrene-PEG5-Biotin Conjugate Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding and Mitigating Non-Specific Interactions
This guide provides a comparative analysis of the cross-reactivity of Pyrene-PEG5-biotin conjugates. Understanding the potential for off-target binding is crucial for the successful application of these reagents in sensitive assays. This document summarizes key factors influencing cross-reactivity, offers a comparison with alternative probes, and provides detailed experimental protocols for in-house validation.
Key Factors Influencing Cross-Reactivity
The cross-reactivity of a this compound conjugate is primarily influenced by three of its components: the pyrene fluorophore, the polyethylene glycol (PEG) linker, and the biotin moiety.
Pyrene Moiety: The hydrophobic nature of the pyrene group is a significant contributor to non-specific binding. Hydrophobic fluorescent probes have a known propensity to adhere non-specifically to various substrates and proteins, which can lead to artifacts in experimental results[1][2][3][4]. Studies have shown that pyrene and its derivatives can bind to proteins, such as serum albumin, and other biological macromolecules through hydrophobic interactions[4]. Furthermore, benzo(a)pyrene, a structurally related polycyclic aromatic hydrocarbon, has been shown to covalently bind to a range of nuclear proteins, including histones H3 and H2A[1]. Mouse liver cytosol also contains high-affinity binding sites for benzo(a)pyrene that are distinct from the aryl hydrocarbon receptor[2].
PEG Linker: The inclusion of a PEG linker, in this case, a 5-unit chain, is designed to mitigate the hydrophobicity of the pyrene group and reduce steric hindrance for biotin-avidin/streptavidin binding. PEGylation is a common strategy to increase the solubility and biocompatibility of molecules[5]. Longer PEG chains can be more effective at reducing non-specific interactions[6][7]. Research on biotinylated probes with varying PEG linker lengths has indicated that a PEG5 linker can be optimal for enriching target proteins in affinity pulldown assays, suggesting a balance between reduced steric hindrance and maintaining efficient binding[3].
Biotin Moiety: The biotin-streptavidin interaction is exceptionally strong and specific. However, a primary source of "cross-reactivity" in biotin-based detection systems is interference from endogenous biotin present in biological samples. This free biotin can saturate the binding sites of avidin or streptavidin, leading to false-negative results. Additionally, avidin, a glycoprotein, can exhibit non-specific binding, making streptavidin the preferred choice for many applications due to its lower isoelectric point and lack of glycosylation.
Comparative Data on Non-Specific Binding
| Probe Component | This compound | Alternative 1: Fluorescein-PEG-Biotin | Alternative 2: Biotin (no fluorophore) | Key Considerations |
| Fluorophore | Pyrene (hydrophobic) | Fluorescein (less hydrophobic) | N/A | Pyrene's hydrophobicity may lead to higher non-specific binding compared to more hydrophilic dyes like fluorescein[1][3]. |
| Linker | PEG5 | PEG (variable length) | N/A | The PEG5 linker helps to reduce non-specific binding and steric hindrance. The optimal PEG length can be application-dependent[3][8]. |
| Binding Moiety | Biotin | Biotin | Biotin | All are susceptible to interference from endogenous biotin. |
| Potential Cross-Reactivity | High potential from pyrene moiety | Moderate potential from fluorophore | Low (primarily endogenous biotin interference) | The choice of fluorophore is a critical determinant of non-specific binding in fluorescent conjugates[9]. |
Experimental Protocols
To enable researchers to assess the cross-reactivity of this compound or any other conjugate in their specific application, the following detailed experimental protocols are provided.
Protocol 1: Competitive ELISA for Specificity Assessment
This protocol is designed to determine the specificity of the this compound conjugate by measuring its ability to be displaced by an unconjugated analyte.
Materials:
-
96-well microplate
-
Target antigen
-
This compound conjugate
-
Unlabeled competitor analyte (e.g., free pyrene, or the molecule the biotin is intended to track)
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2M H₂SO₄)
-
Coating, blocking, and wash buffers
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the target antigen at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Prepare serial dilutions of the unlabeled competitor analyte. Add 50 µL of each dilution to the appropriate wells. Add 50 µL of the this compound conjugate (at a predetermined optimal concentration) to all wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Add 100 µL of Streptavidin-HRP, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. A decrease in signal with increasing concentration of the unlabeled competitor indicates specific binding.
Protocol 2: Direct ELISA for Non-Specific Binding Assessment
This protocol assesses the binding of the this compound conjugate to a non-target protein to quantify non-specific interactions.
Materials:
-
96-well microplate
-
Non-target protein (e.g., Bovine Serum Albumin - BSA)
-
This compound conjugate
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution
-
Coating, blocking, and wash buffers
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the non-target protein (e.g., BSA) at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the wells with a blocking buffer that does not contain the protein used for coating (e.g., a commercial protein-free blocker). Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Conjugate Incubation: Prepare serial dilutions of the this compound conjugate. Add 100 µL of each dilution to the appropriate wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Add 100 µL of Streptavidin-HRP, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm. The signal intensity will be proportional to the degree of non-specific binding.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Interaction pathways of this compound.
Caption: Workflow for non-specific binding ELISA.
References
- 1. Binding of benzo(a)pyrene derivatives to specific proteins in nuclei of intact hamster embryo cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carcinogen-binding proteins. High-affinity binding sites for benzo[a]pyrene in mouse liver distinct from the Ah receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discrimination of proteins through interaction with pyrene-labelled polymer aggregates - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. precisepeg.com [precisepeg.com]
- 6. Biotin-fluorophore conjugates with poly(ethylene glycol) spacers retain intense fluorescence after binding to avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]
- 9. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
Comparative Performance Analysis of PROTAC Linkers: A Guide to Pyrene-PEG5-biotin versus Alkyl-Based Scaffolds
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus for therapeutic development. These heterobifunctional molecules are engineered to recruit a target protein to an E3 ubiquitin ligase, thereby inducing its degradation via the ubiquitin-proteasome system. The linker connecting the target-binding and E3-binding moieties is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to form a productive ternary complex.
This guide provides a comprehensive comparison of a specialized, multi-functional linker, Pyrene-PEG5-biotin, against conventional alkyl-based linkers. While direct head-to-head experimental data for this compound is not extensively available in peer-reviewed literature, this guide extrapolates its performance based on the well-documented characteristics of its constituent parts—a polyethylene glycol (PEG) chain, a pyrene moiety for fluorescence, and a biotin tag for affinity applications—and contrasts these with the established properties of alkyl linkers.
PROTAC-Mediated Protein Degradation Pathway
PROTACs function by hijacking the cell's natural protein disposal system. The process begins with the PROTAC molecule simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[1][2][3] This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in another degradation cycle.[2][4][5]
Quantitative Comparison of Linker Properties
The choice between a PEG-based linker, such as the backbone of this compound, and an alkyl-based linker has profound implications for a PROTAC's performance. The following tables summarize the key differences based on available research.
| Physicochemical Properties | This compound (PEG-based) | Alkyl-based Linkers | References |
| Solubility | Generally higher due to the hydrophilic nature of the PEG chain. | Generally lower, more hydrophobic, which can limit aqueous solubility. | [6] |
| Lipophilicity (LogP) | Lower, which can be advantageous for reducing off-target effects. | Higher, which can improve membrane permeability up to a certain point. | [7][] |
| Flexibility | Highly flexible, allowing for easier formation of the ternary complex. | Also flexible, but with different conformational preferences than PEG chains. | [9][10] |
| Synthetic Accessibility | Readily synthesized and modified. | Also readily synthesized from common starting materials. | [7][] |
| Pharmacokinetic & Pharmacodynamic Properties | This compound (PEG-based) | Alkyl-based Linkers | References |
| Cell Permeability | Can be lower due to increased polarity, but can be optimized. | Generally higher due to increased lipophilicity, but can be limited by high molecular weight. | [11][12][13][14] |
| Metabolic Stability | Can be susceptible to oxidation, but generally biocompatible. | Generally more metabolically stable. | [6] |
| Ternary Complex Formation | The flexibility and length of the PEG chain can enhance ternary complex formation. | The length and composition are critical for optimal ternary complex formation. | [11][15][16] |
| Degradation Efficacy (DC50) | Highly dependent on the specific PROTAC and target, but PEG linkers have been used in many potent PROTACs. | Also highly dependent on the specific PROTAC and target. | [17] |
Specialized Functionalities of this compound
Beyond the PEG backbone, the pyrene and biotin moieties of this compound offer unique functionalities for research applications, which are absent in simple alkyl linkers.
-
Pyrene: A fluorescent probe that allows for the visualization of the PROTAC within cells, enabling studies on cellular uptake, localization, and distribution.[18] The strong pi-pi stacking properties of pyrene can also be utilized for surface functionalization.[18]
-
Biotin: A high-affinity ligand for streptavidin, enabling affinity purification of the PROTAC and its binding partners. This is particularly useful for identifying the components of the ternary complex and for pull-down assays.[18]
Experimental Protocols
The evaluation of PROTAC performance relies on a set of standardized biochemical and cellular assays.
Workflow for PROTAC Evaluation
Western Blotting for Protein Degradation
-
Objective: To quantify the reduction in the level of the target protein following PROTAC treatment.[19]
-
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the percentage of protein degradation.[20]
-
In Vitro Ubiquitination Assay
-
Objective: To confirm that the PROTAC induces the ubiquitination of the target protein in the presence of the E3 ligase.[21][22]
-
Protocol:
-
Combine the purified target protein, E1 activating enzyme, E2 conjugating enzyme, E3 ligase, ubiquitin, and ATP in a reaction buffer.
-
Add the PROTAC to the reaction mixture.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Analyze the reaction products by Western blotting using an antibody against the target protein or ubiquitin to detect the formation of polyubiquitinated target protein.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
-
Objective: To assess the cytotoxic effects of the PROTAC on cells.[21]
-
Protocol:
-
Seed cells in a 96-well plate and treat with a range of concentrations of the PROTAC.
-
After the desired incubation period (e.g., 72 hours), add the viability reagent (e.g., MTT or CellTiter-Glo).
-
Incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine the percentage of viable cells relative to an untreated control.
-
Conclusion
The choice of linker is a critical step in the design of a successful PROTAC. While simple alkyl linkers have been widely used and have led to the development of potent degraders, PEG-based linkers offer advantages in terms of solubility and, in some cases, can enhance the formation of a productive ternary complex.[6][7][]
The this compound linker represents a highly specialized tool for PROTAC research. Its PEG backbone provides the flexibility and solubility characteristic of this class of linkers, while the pyrene and biotin functionalities enable advanced applications such as live-cell imaging and affinity-based proteomics. For therapeutic applications, a simpler PEG or alkyl linker is often preferred to optimize for drug-like properties. Ultimately, the optimal linker must be empirically determined for each specific target and E3 ligase combination.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Untitled Document [arxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 15. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Impact of linker length on the activity of PROTACs. | Semantic Scholar [semanticscholar.org]
- 18. This compound | BroadPharm [broadpharm.com]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. selvita.com [selvita.com]
- 21. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 22. scispace.com [scispace.com]
Safety Operating Guide
Safe Disposal of Pyrene-PEG5-biotin: A Procedural Guide
For Immediate Use by Laboratory Personnel
This document provides detailed procedures for the safe and proper disposal of Pyrene-PEG5-biotin, a fluorescent affinity probe. Due to the presence of the pyrene moiety, this compound requires careful handling and disposal to mitigate potential health and environmental risks. The pyrene component is classified as a potential carcinogen and is very toxic to aquatic life with long-lasting effects.[1] Therefore, strict adherence to the following protocols is mandatory to ensure the safety of laboratory personnel and the environment.
Hazard and Safety Information
While this compound as a conjugate may be shipped as a non-hazardous chemical, the pyrene component possesses significant hazards.[2] It is crucial to handle the compound and any resulting waste with the assumption that it carries the hazards associated with pyrene.
| Hazard Classification | Description | Precautionary Statements |
| Carcinogenicity | May cause cancer (Category 1A for Pyrene).[1] | P201: Obtain special instructions before use.[1] P202: Do not handle until all safety precautions have been read and understood.[1] P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1] P308 + P313: IF exposed or concerned: Get medical advice/ attention.[1] |
| Aquatic Hazard | Very toxic to aquatic life with long lasting effects (Category 1 for Pyrene).[1] | P273: Avoid release to the environment.[1] P391: Collect spillage.[1] |
| Skin Absorption | Rapidly absorbed through skin.[1] | P280: Wear protective gloves/ protective clothing.[1] |
Experimental Workflow for Disposal
The following diagram outlines the necessary steps for the proper segregation and disposal of this compound waste.
Step-by-Step Disposal Protocol
1. Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, gloves, and bench paper, must be considered hazardous waste. These items should be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: All solutions containing this compound, including unused stock solutions, experimental supernatants, and washes, must be collected as hazardous liquid waste. Use a dedicated, sealed, and clearly labeled container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Include the approximate concentration and volume of the waste.
-
Indicate the primary hazards: "Carcinogen" and "Toxic to Aquatic Life."
3. Storage:
-
Store waste containers in a designated, secure area, such as a locked cabinet or a satellite accumulation area, away from general laboratory traffic.[1]
-
The storage area should be well-ventilated.
-
Ensure containers are tightly closed to prevent spills or evaporation.
4. Final Disposal:
-
Waste material must be disposed of in accordance with national and local regulations.[1]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Do not pour any liquid waste containing this compound down the drain.[1]
5. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Avoid breathing dust or vapors.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
For small dry spills, carefully collect the material without creating dust and place it in the hazardous solid waste container.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it into the hazardous solid waste container.
-
Clean the affected area thoroughly.
-
Report all spills to your laboratory supervisor and EHS office.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Clothing: A lab coat is required.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a respirator with an appropriate filter.
By following these procedures, researchers can handle and dispose of this compound safely, minimizing risks to themselves and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Essential Safety and Operational Guide for Handling Pyrene-PEG5-biotin
This guide provides crucial safety, handling, and disposal protocols for Pyrene-PEG5-biotin, ensuring the well-being of laboratory personnel and adherence to safety standards. The information is intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Safety Precautions
This compound is a chemical compound that combines a fluorescent pyrene molecule with a biotin affinity tag via a PEG spacer. While the PEG-biotin component is generally considered non-hazardous[1], the pyrene component is a polycyclic aromatic hydrocarbon (PAH) and requires careful handling.
-
Primary Hazards :
-
Pyrene : Classified as a skin and eye irritant.[2] Chronic exposure may lead to more severe health effects, and it is considered a potential cancer hazard.[3] Animal studies have indicated various toxicities, and the permissible exposure limit (PEL) for pyrene is 0.2 mg/m³.[3] It is also very toxic to aquatic life with long-lasting effects.[2][4]
-
Physical Form : The compound is typically a solid or powder.[2][5] Handling can create dust, which increases the risk of inhalation and skin contact.[1][3]
-
Personal Protective Equipment (PPE)
Adherence to proper PPE is the first line of defense against exposure. The following equipment is mandatory when handling this compound.[6]
| Body Area | Required PPE | Specifications and Rationale |
| Eyes/Face | Chemical safety goggles.[1][6] | Provides protection against dust particles and accidental splashes. Must be tested and approved under government standards like NIOSH (US) or EN 166 (EU).[1] |
| Hands | Chemical-resistant gloves (e.g., Nitrile). | Gloves must be inspected before use.[1] Use proper glove removal technique to avoid skin contact.[1] Dispose of contaminated gloves as hazardous waste immediately after use and wash hands thoroughly.[1][3] |
| Body | A clean, buttoned lab coat. | Protects skin and personal clothing from contamination. For larger quantities or significant spill risk, a chemical-resistant apron or suit may be necessary.[7] |
| Respiratory | Use in a chemical fume hood. For nuisance dust levels, a NIOSH-approved N95 particle respirator may be used.[1][3][6] | A fume hood is the primary engineering control to prevent inhalation.[8] Respirators should be used as a last line of defense after engineering and administrative controls have been exhausted.[3] For higher-level protection, consult your institution's safety officer.[3] |
Operational Plan: Handling and Storage
Handling:
-
Preparation : Before handling, ensure all required PPE is available and in good condition. Read the Safety Data Sheet (SDS) for pyrene and similar PEG-biotin compounds.[1][3]
-
Work Area : All work with solid this compound must be conducted in a certified chemical fume hood to minimize inhalation risk.[8][9]
-
Weighing and Transfer : Handle the solid carefully to avoid creating dust.[1][3] Use non-sparking tools.[6] If preparing solutions, add the solid to the solvent slowly. This compound is soluble in anhydrous solvents like DMSO and DMF.[10][11]
-
Decontamination : After handling, decontaminate the work area (benchtop, equipment) with soap and water.[3] Dispose of all contaminated disposables as hazardous waste.[3]
Storage:
-
Temperature : Store the compound at –20°C for long-term stability.[5][10][12]
-
Conditions : Keep the container tightly sealed in a dry and dark place to protect it from light and moisture.[5][10]
-
Labeling : The storage location and container should be clearly marked, indicating it contains a potential cancer hazard.[3]
Emergency and Spill Procedures
First Aid:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2]
-
Skin Contact : Wash off immediately with soap and plenty of water for at least 15 minutes.[1][2] Remove contaminated clothing.[1]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give artificial respiration and seek medical attention.[1][2]
-
Ingestion : Rinse mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention.[1][2]
Spill Cleanup:
-
Evacuate and Ventilate : If a significant spill occurs, evacuate the immediate area. Ensure the area is well-ventilated, preferably within a fume hood.[13]
-
Wear PPE : Before cleaning, don all required PPE, including respiratory protection if necessary.
-
Containment : For solid spills, gently sweep up the material to avoid dispersing dust.[1] Moisten with water to reduce airborne dust if necessary.[6]
-
Collection : Place the spilled material and any contaminated cleaning supplies (e.g., paper towels, wipes) into a sealed, labeled container for hazardous waste disposal.[1][13]
-
Decontaminate : Clean the spill area thoroughly with soap and water.[3]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste : Collect all unused product and contaminated disposables (e.g., gloves, weigh boats, wipes) in a clearly labeled, sealed hazardous waste container.[3][4]
-
Liquid Waste : Solutions containing this compound should also be collected in a labeled, sealed hazardous waste container. Do not empty into drains or sewers, as pyrene is very toxic to aquatic life.[2][4]
-
Disposal : Arrange for pickup and disposal by your institution's certified hazardous waste management service. Follow all local, state, and federal regulations for hazardous waste disposal.[2][14]
Caption: A workflow diagram for the safe handling of this compound.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. fishersci.com [fishersci.com]
- 3. research.uga.edu [research.uga.edu]
- 4. fishersci.be [fishersci.be]
- 5. medkoo.com [medkoo.com]
- 6. jenkemusa.com [jenkemusa.com]
- 7. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 8. artscimedia.case.edu [artscimedia.case.edu]
- 9. cdc.gov [cdc.gov]
- 10. This compound | AxisPharm [axispharm.com]
- 11. creativepegworks.com [creativepegworks.com]
- 12. This compound | BroadPharm [broadpharm.com]
- 13. Handling fluorescent tubes safely - Wiser Recycling [wiserrecycling.co.uk]
- 14. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
